Trypacidin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 4,5'-dimethoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-9-5-12(22-2)15-13(6-9)25-18(16(15)20)11(17(21)24-4)7-10(19)8-14(18)23-3/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZYINVXZDQCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3(O2)C(=CC(=O)C=C3OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940533 | |
| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1900-29-4 | |
| Record name | Trypacidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1900-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(benzofuran-2(3H),1'-(2,5)cyclohexadiene)-2'-carboxylic acid, 4,6'-dimethoxy-6-methyl-3,4'-dioxo-, methyl ester, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001900294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4,6'-dimethoxy-6-methyl-3,4'-dioxo-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-2'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unlocking Antifungal and Antiprotozoal Therapeutics: A Technical Guide to the Identification of the Trypacidin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypacidin, a spore-borne secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, has garnered significant interest for its potent antiprotozoal and antiphagocytic activities.[1] This polyketide-derived compound is a promising candidate for the development of novel therapeutics. Understanding its biosynthesis is crucial for harnessing its full potential through synthetic biology and metabolic engineering approaches. This technical guide provides an in-depth overview of the identification and characterization of the this compound biosynthetic gene cluster (BGC), detailing the experimental protocols and key findings that have elucidated its genetic basis.
The this compound Biosynthetic Gene Cluster (tpc)
The this compound biosynthetic gene cluster, also referred to as the tyn cluster, is located on chromosome 4 of Aspergillus fumigatus.[2] It spans a 25 kb subtelomeric region and comprises 13 genes.[2][3][4] The identification of this cluster was achieved through a combination of genome mining, comparative genomics with known polyketide biosynthetic pathways (e.g., geodin, monodictyphenone, and aflatoxin), and functional gene characterization.[1][4]
Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions
| Gene Name | Locus ID (Af293) | Proposed Function | Experimental Evidence |
| tpcA (tynA) | AFUA_4G14580 | O-methyltransferase | Proteomic data[3] |
| tpcB (tynB) | AFUA_4G14570 | Metallo-beta-lactamase type thioesterase (MβL-TE) | Gene deletion leads to loss of this compound production[4] |
| tpcC (tynC) | AFUA_4G14560 | Non-reducing polyketide synthase (NR-PKS) | Gene deletion completely abolishes this compound production[1][4] |
| tpcD (tynD) | AFUA_4G14550 | Transcriptional coactivator | Sequence homology[5] |
| tpcE (tynE) | AFUA_4G14540 | Zn(II)2Cys6 transcription factor | Gene deletion results in loss of this compound production[4] |
| tpcF (tynF) | AFUA_4G14530 | Glutathione S-transferase | Proteomic data[3] |
| tpcG (tynG) | AFUA_4G14520 | FAD-dependent monooxygenase | Sequence homology |
| tpcH (tynH) | AFUA_4G14510 | Methyltransferase | Homology to geodin biosynthesis[4] |
| tpcI (tynI) | AFUA_4G14500 | Short-chain dehydrogenase | Sequence homology |
| tpcJ (tynJ) | AFUA_4G14490 | Dihydrogeodin oxidase/laccase | Sequence homology |
| tpcK (tynK) | AFUA_4G14470 | Decarboxylase | Proteomic data, gene deletion alters metabolite profile[3][4] |
| tpcL (tynL) | AFUA_4G14480 | Anthrone oxidase | Homology to geodin biosynthesis[4] |
| tpcM (tynM) | AFUA_4G14460 | Methyltransferase | Homology to geodin biosynthesis[4] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the non-reducing polyketide synthase TpcC. The proposed pathway involves several intermediates, including endocrocin, emodin, and questin.[4][6] The pathway is regulated by both cluster-specific transcription factors, such as TpcE, and global regulators of secondary metabolism, LaeA and BrlA.[3][4]
References
- 1. Gene disruption in Aspergillus fumigatus using a PCR-based strategy and in vivo recombination in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. funcmetabol.com [funcmetabol.com]
- 3. A Modified Recombineering Protocol for the Genetic Manipulation of Gene Clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Secondary Metabolites of Endophytic Fungus, Aspergillus fumigatus, from Crocus sativus L. Guided byUHPLC-HRMS/MS-Based Molecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspergillus fumigatus [bio-protocol.org]
The Regulation of Trypacidin Production by LaeA and BrlA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypacidin, a polyketide secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, has garnered interest for its antiprotozoal and cytotoxic activities.[1][2][3] Its production is intricately linked to fungal development and is controlled by a sophisticated regulatory network. This technical guide provides an in-depth examination of the core regulatory axis governing this compound biosynthesis, focusing on the roles of the global regulator LaeA and the key developmental transcription factor BrlA. We will dissect their hierarchical relationship, present quantitative data on their impact on gene expression and metabolite production, detail relevant experimental protocols, and visualize the regulatory pathways and workflows.
The LaeA/BrlA Regulatory Cascade
The synthesis of this compound is encoded by the this compound biosynthetic gene cluster (tpc), a 13-gene locus spanning approximately 25 kb on chromosome 4 of A. fumigatus.[4][5] The expression of this cluster is tightly controlled by both global and pathway-specific regulators. At the apex of this specific regulatory hierarchy are LaeA and BrlA.
LaeA , a conserved nuclear protein, functions as a global regulator of secondary metabolism in many filamentous fungi.[6][7][8] It is a component of the Velvet protein complex and is believed to modulate gene expression epigenetically, likely through methyltransferase activity that alters chromatin structure, making biosynthetic gene clusters accessible for transcription.[9][10][11] Deletion of laeA results in the silencing of numerous secondary metabolite gene clusters, including the tpc cluster, and a significant reduction in the virulence of A. fumigatus.[12][13][14]
BrlA is a C2H2-type zinc finger transcription factor that serves as the master regulator of conidiation (asexual sporulation).[15][16][17] Its expression initiates the central regulatory cascade of asexual development. Beyond its role in morphogenesis, BrlA is now understood to be a master regulator of secondary metabolism, particularly for metabolites associated with conidia, such as this compound.[18][19]
Crucially, these two regulators are not independent. Studies have established a clear hierarchical link: LaeA acts upstream of BrlA . Transcriptional analysis shows that brlA expression is significantly diminished in a ΔlaeA mutant, whereas laeA expression remains largely unaffected in a ΔbrlA strain.[18] The proposed mechanism involves LaeA preventing the formation of repressive heterochromatin at the brlA promoter, thereby permitting its expression.[18][19] This LaeA-dependent activation of BrlA, in turn, leads to the activation of the tpc gene cluster. BrlA's regulation of the cluster is also mediated by the pathway-specific transcription factor, TpcE, whose gene is positively regulated by BrlA.[18][20]
Data Presentation: Quantitative Effects of LaeA and BrlA
The deletion of laeA or brlA has profound and quantifiable effects on the expression of the tpc gene cluster and the subsequent production of this compound. While much of the literature presents this as a qualitative loss, transcriptomic and metabolomic analyses provide a clearer picture.
| Gene/Metabolite | Strain Background | Effect on Expression/Production | Reference |
| tpc Gene Cluster | ΔlaeA | Nearly all (97%) of secondary metabolite gene clusters, including tpc, showed significantly decreased expression. | [12] |
| brlA | ΔlaeA | Significantly reduced expression. | [18] |
| laeA | ΔbrlA | No significant impact on expression. | [18] |
| tpcE (pathway-specific TF) | ΔbrlA | Positively regulated by BrlA; expression is reduced. | [18] |
| This compound | ΔlaeA | Production is blocked/severely reduced. | [4][5] |
| This compound | ΔbrlA | Production is blocked, particularly on solid media that induces conidiation. | [1][9][18] |
| Analysis Type | Strain Comparison | Observed Outcome | Reference |
| Global Transcriptome (Microarray) | Wild-Type vs. ΔlaeA | Genes in 13 of 22 secondary metabolite gene clusters were expressed at significantly lower levels in the ΔlaeA mutant. | [13][14] |
| Global Transcriptome (RNA-Seq) | Wild-Type vs. ΔbrlA | Remarkable concordance with LaeA-dependent regulation of BGCs active during spore formation. | [17] |
| Metabolite Profiling (HPLC) | ΔbrlA vs. Complemented Strain (ΔbrlA::brlA) | The HPLC chromatogram for the ΔbrlA mutant lacks the characteristic peak for this compound, which is present in the complemented strain. | [1][21] |
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the regulatory cascade from LaeA to the production of this compound.
Experimental Workflow
This diagram outlines a typical workflow for generating and analyzing a gene knockout mutant to study this compound production.
Experimental Protocols
Gene Knockout Cassette Construction via Fusion PCR
This protocol is adapted from methodologies for high-throughput gene replacement in Aspergillus species.[22]
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Primer Design: Design three sets of primers:
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5' Flank: A pair to amplify an ~1 kb region immediately upstream of the target gene's (laeA or brlA) start codon. The reverse primer should have a 20-25 bp tail homologous to the 5' end of the selectable marker.
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3' Flank: A pair to amplify an ~1 kb region immediately downstream of the target gene's stop codon. The forward primer should have a 20-25 bp tail homologous to the 3' end of the selectable marker.
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Selectable Marker: A pair to amplify a marker cassette (e.g., hygromycin phosphotransferase, hph).
-
-
Component PCR: Perform three separate PCR reactions using high-fidelity DNA polymerase to amplify the 5' flank, 3' flank, and the selectable marker from genomic DNA and a plasmid template, respectively.
-
Purification: Purify all three PCR products using a gel extraction kit to remove primers and polymerase.
-
Fusion PCR:
-
Combine the purified 5' flank, 3' flank, and selectable marker amplicons in an equimolar ratio.
-
Use the outermost primers (forward primer from the 5' flank and reverse primer from the 3' flank) for the amplification.
-
Run a PCR program with a limited number of cycles (typically 10-15) without primers to allow the fragments to anneal at their homologous ends and extend, followed by 20-25 cycles after adding the outer primers to amplify the full-length cassette.
-
-
Verification: Run the final product on an agarose gel to confirm the correct size of the full knockout cassette. Purify the cassette for transformation.
Protoplast Transformation of A. fumigatus
This protocol is a standard method for introducing DNA into filamentous fungi.[23]
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Spore Inoculation: Inoculate A. fumigatus spores into liquid Glucose Minimal Medium (GMM) and grow for 12-16 hours at 37°C with shaking to obtain young, healthy mycelia.
-
Mycelia Digestion: Harvest mycelia by filtration and wash with a stabilization buffer (e.g., 0.6 M MgSO4). Resuspend the mycelia in a lytic enzyme solution (e.g., Glucanex) in the same buffer and incubate at 30°C with gentle shaking for 2-4 hours until protoplasts are released.
-
Protoplast Purification: Separate protoplasts from mycelial debris by filtering through sterile Miracloth. Pellet the protoplasts by gentle centrifugation, wash twice with a sorbitol-based buffer (STC buffer), and resuspend in STC buffer to a final concentration of 1 x 10^8 protoplasts/mL.
-
Transformation:
-
To 100 µL of the protoplast suspension, add 5-10 µg of the purified gene knockout cassette DNA.
-
Add 25 µL of a PEG solution (e.g., 60% PEG 4000) and mix gently. Incubate on ice for 20 minutes.
-
Add 1 mL of the same PEG solution and continue incubation at room temperature for 15 minutes.
-
-
Plating and Selection: Add 10 mL of molten, stabilized regeneration agar (e.g., GMM with sorbitol) cooled to 45-50°C. Pour the mixture onto plates containing the appropriate selective agent (e.g., hygromycin B). Incubate at 37°C for 2-4 days until transformant colonies appear.
Northern Blot Analysis for Gene Expression
This is a classic method to determine the transcript size and relative abundance of a specific mRNA.[24][25]
-
Fungal Culture and RNA Extraction: Grow wild-type and mutant strains under conditions that promote this compound production (e.g., solid agar for 3-5 days). Harvest mycelia, freeze immediately in liquid nitrogen, and grind to a fine powder. Extract total RNA using a TRIzol-based method followed by purification.
-
RNA Quantification and Gel Electrophoresis: Quantify the RNA and verify its integrity. Load 10-20 µg of total RNA per lane onto a denaturing formaldehyde-agarose gel. Run the gel until the dye front has migrated sufficiently.
-
Blotting: Transfer the size-separated RNA from the gel to a positively charged nylon membrane via capillary action overnight.
-
Probe Preparation: Synthesize a DNA probe specific to the gene of interest (e.g., brlA or a tpc cluster gene) via PCR. Label the probe with ɑ-³²P-dCTP using a random priming kit.
-
Hybridization: Pre-hybridize the nylon membrane in a hybridization buffer at 42-65°C (depending on the buffer) for several hours. Add the denatured, radiolabeled probe to the buffer and hybridize overnight.
-
Washing and Detection: Wash the membrane under stringent conditions to remove the non-specifically bound probe. Expose the membrane to an X-ray film or a phosphor screen to detect the radioactive signal. The intensity of the resulting band corresponds to the abundance of the target mRNA. Use a loading control, such as the 18S rRNA, to normalize the results.
HPLC Analysis of this compound
This method is used to separate, identify, and quantify this compound from fungal extracts.[1][3]
-
Culture and Extraction: Grow the fungal strains on solid Potato Dextrose Agar (PDA) for 8-13 days at 25°C.[1][21] After incubation, dice the agar and culture, and extract with an organic solvent like chloroform or ethyl acetate.
-
Sample Preparation: Evaporate the organic solvent under vacuum. Re-dissolve the dried residue in a small, known volume of methanol or a suitable mobile phase solvent. Filter the solution through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.
-
Detection: Use a Diode Array Detector (DAD) or UV detector set to monitor wavelengths relevant for this compound (e.g., 270 nm).[1]
-
-
Quantification and Identification: Run a standard of purified this compound to determine its retention time and create a standard curve for quantification. Compare the retention time and UV-Vis spectrum of the peak in the sample chromatogram to the standard to confirm its identity. For definitive identification, collect the corresponding fraction and analyze by Mass Spectrometry (MS).
Conclusion and Future Directions
The regulation of this compound production in Aspergillus fumigatus is a model for understanding the intricate connection between fungal development and secondary metabolism. The hierarchical control exerted by the global regulator LaeA over the developmental master regulator BrlA provides a clear framework for how broad epigenetic control is translated into specific metabolic outputs. This LaeA-BrlA axis is a critical checkpoint for the synthesis of not only this compound but a suite of other conidia-associated metabolites.
For researchers, this regulatory network presents several opportunities. Manipulating laeA or brlA expression can be a powerful tool to activate silent gene clusters or enhance the production of known bioactive compounds. For drug development professionals, understanding this pathway is crucial. As LaeA is a key determinant of virulence, it represents a potential target for novel antifungal therapies aimed at disarming the pathogen by inhibiting its chemical arsenal. Further research into the precise molecular interactions within the Velvet complex and the downstream targets of BrlA will continue to illuminate the complex biology of this important human pathogen.
References
- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 3. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 4. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA | PLOS Pathogens [journals.plos.org]
- 14. Transcriptional regulation of chemical diversity in Aspergillus fumigatus by LaeA. | J. Craig Venter Institute [jcvi.org]
- 15. Transcriptional Profiling Identifies a Role for BrlA in the Response to Nitrogen Depletion and for StuA in the Regulation of Secondary Metabolite Clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] C 2 H 2 Transcription Factor brlA Regulating Conidiation and Affecting Growth and Biosynthesis of Secondary Metabolites in Aspergillus clavatus | Semantic Scholar [semanticscholar.org]
- 17. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An LaeA- and BrlA-Dependent Cellular Network Governs Tissue-Specific Secondary Metabolism in the Human Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An LaeA- and BrlA-Dependent Cellular Network Governs Tissue-Specific Secondary Metabolism in the Human Pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 22. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Northern blot analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Northern blot analysis for expression profiling of mRNAs and small RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antiphagocytic Properties of Trypacidin Against Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypacidin, a secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus, has been identified as a virulence factor with antiphagocytic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on macrophages, with a focus on its ability to inhibit phagocytosis. This document summarizes the available data, outlines detailed experimental protocols for studying these effects, and proposes potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of mycology, immunology, and drug development who are investigating fungal pathogenesis and seeking to identify novel therapeutic targets.
Introduction
Aspergillus fumigatus is a ubiquitous mold that releases numerous conidia into the environment. In immunocompromised individuals, inhalation of these conidia can lead to invasive aspergillosis, a life-threatening infection. The initial line of defense against A. fumigatus in the lungs is the innate immune system, with alveolar macrophages playing a critical role in recognizing, engulfing, and eliminating the conidia through a process called phagocytosis.
A. fumigatus has evolved various strategies to evade this immune surveillance. One such strategy is the production of secondary metabolites that can modulate host immune responses. This compound, a polyketide synthesized by a gene cluster including the polyketide synthase tynC, has been shown to contribute to the virulence of A. fumigatus by impairing the phagocytic function of macrophages.[1][2] Studies have demonstrated that A. fumigatus conidia lacking this compound are more readily phagocytosed by macrophages compared to wild-type conidia, suggesting a direct role for this metabolite in immune evasion.[1][2]
This guide will delve into the known antiphagocytic properties of this compound, present methodologies for its investigation, and explore its potential mechanisms of action.
Quantitative Data on this compound's Effects
While direct quantitative data on the inhibition of macrophage phagocytosis by purified this compound (e.g., IC50 values) is limited in the current literature, the existing evidence strongly supports its antiphagocytic role. The primary evidence comes from comparative studies between wild-type A. fumigatus and mutant strains unable to produce this compound.
Table 1: Qualitative and Cytotoxicity Data for this compound
| Parameter | Organism/Cell Line | Effect | Concentration | Reference |
| Phagocytosis | Murine Alveolar Macrophages | Increased phagocytosis of ΔtynC mutant conidia compared to wild-type | Not Applicable | [1] |
| Phagocytosis | Dictyostelium discoideum (Amoeba) | Increased phagocytosis of ΔtynC mutant conidia compared to wild-type | Not Applicable | [1] |
| Cytotoxicity (IC50) | Human A549 lung cells | Decreased cell viability and cell lysis | ~7 µM | [3] |
| Cytotoxicity | Human bronchial epithelial cells | Toxic effects observed in a similar concentration range as A549 cells | Not Specified | [3] |
Proposed Mechanism of Antiphagocytic Action
The precise molecular mechanism by which this compound inhibits macrophage phagocytosis has not been fully elucidated. However, based on the known processes of phagocytosis and the cytotoxic effects of this compound, a hypothetical mechanism can be proposed. Phagocytosis is a complex process that relies on the dynamic rearrangement of the actin cytoskeleton and is regulated by a network of signaling pathways.[4][5] this compound may interfere with one or more steps in this process.
Interference with Actin Cytoskeleton Dynamics
The engulfment of particles by macrophages requires the polymerization and depolymerization of actin filaments to form a phagocytic cup.[4][6] It is plausible that this compound, either directly or indirectly, disrupts this process.
Dysregulation of Macrophage Signaling Pathways
Several signaling pathways are crucial for initiating and regulating phagocytosis, including those involving phosphoinositide 3-kinase (PI3K), Rho family GTPases (such as Rac1 and Cdc42), and various protein kinases.[7][8] this compound's known cytotoxicity is associated with the induction of oxidative stress, leading to necrotic cell death.[3] This induction of oxidative stress could also dysregulate the signaling pathways essential for phagocytosis.
Below is a diagram illustrating a hypothetical signaling pathway for this compound's antiphagocytic action.
Caption: Hypothetical signaling pathway of this compound's antiphagocytic action.
Experimental Protocols
The following protocols are adapted from established methods for studying macrophage phagocytosis and can be used to investigate the specific effects of this compound.
Preparation of Macrophages
This protocol describes the isolation and culture of bone marrow-derived macrophages (BMDMs).
-
Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.
-
Dissect the femurs and tibias and flush the bone marrow with sterile RPMI-1640 medium using a 25-gauge needle.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in BMDM medium (RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF).
-
Culture the cells in petri dishes at 37°C in a 5% CO2 incubator for 7 days to allow differentiation into macrophages.
Phagocytosis Inhibition Assay
This assay quantifies the effect of purified this compound on the phagocytosis of A. fumigatus conidia by macrophages.
-
Prepare Macrophages: Seed differentiated BMDMs into 24-well plates containing glass coverslips and allow them to adhere overnight.
-
Prepare Conidia: Harvest conidia from a 5-day-old culture of A. fumigatus (e.g., a strain expressing a fluorescent protein like GFP for easy visualization) and resuspend in PBS.
-
Treatment: Treat the adherent macrophages with varying concentrations of purified this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Infection: Add the fluorescently labeled conidia to the macrophage cultures at a multiplicity of infection (MOI) of 5:1 (conidia:macrophage).
-
Incubation: Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Washing: Wash the cells three times with cold PBS to remove non-ingested conidia.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. To differentiate between internalized and externally bound conidia, stain the external conidia with a specific antibody (e.g., anti-Aspergillus antibody conjugated to a different fluorophore) before permeabilizing the macrophages.
-
Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantification: Determine the phagocytic index by counting the number of ingested conidia per 100 macrophages. The percentage of phagocytosis inhibition can be calculated relative to the vehicle control.
References
- 1. Automated quantification of the phagocytosis of Aspergillus fumigatus conidia by a novel image analysis algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the antiphagocytic this compound gene cluster in the human-pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunological responses and actin dynamics in macrophages are controlled by N-cofilin but are independent from ADF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Integrity of the Actin Cytoskeleton of Host Macrophages is Necessary for Mycobacterial Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Unexplored Therapeutic Potential of Trypacidin: A Technical Overview of its Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Trypacidin, a polyketide metabolite produced by the fungus Aspergillus fumigatus, has demonstrated a range of intriguing biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's cytotoxic, antibacterial, and anti-inflammatory properties. While the exploration of this compound derivatives remains a nascent field with limited publicly available data, this document consolidates the known quantitative data for the parent compound, details key experimental methodologies for its study, and visualizes its known mechanisms of action. This guide aims to serve as a foundational resource to stimulate further research into the therapeutic potential of this compound and its prospective analogs.
Introduction
This compound is a secondary metabolite known to be present in the spores of Aspergillus fumigatus.[1] Historically recognized for its anti-protozoal properties, recent research has unveiled a broader spectrum of biological effects, including potent cytotoxicity against cancer cell lines, targeted antibacterial action, and pro-inflammatory responses.[2][3] Despite these promising activities, the synthesis and biological evaluation of this compound derivatives are not extensively reported in the current literature. This guide, therefore, focuses on the established biological profile of this compound, providing a framework for future structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| A549 (Human Lung Carcinoma) | MTT | ~7 µM | [1][4] |
| HBEpC (Human Bronchial Epithelial Cells) | MTT | 9.2 ± 2.0 µM | [5] |
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Assay Type | MIC Value | MBC Value | Reference |
| Vibrio parahaemolyticus | Broth Dilution | 31.25 µg/mL | 62.5 µg/mL | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of biological activity. The following sections provide protocols for key assays used in the study of this compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 or HBEpC) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Following incubation, remove the treatment medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.
-
Formazan Solubilization: Incubate the plates for 3-4 hours to allow for the formation of formazan crystals. Subsequently, remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.
-
Stimulation and Treatment: Pre-incubate the cells with an inflammatory stimulus, such as lipopolysaccharide (LPS) (1 µg/mL), for 1 hour. Then, add various concentrations of the test compound (e.g., this compound) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Protocol (adapted from EUCAST guidelines for Aspergillus):
-
Inoculum Preparation: Prepare a suspension of Aspergillus conidia in sterile saline with a surfactant (e.g., Tween 20). Adjust the conidial concentration to 2 x 10^5 - 5 x 10^5 CFU/mL using a hemocytometer.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI 1640 medium supplemented with 2% glucose in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of growth.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Cytotoxicity
This compound has been shown to induce oxidative stress in lung cells, leading to necrotic cell death.[1][4] The initial steps involve the intracellular formation of nitric oxide (NO) and hydrogen peroxide (H2O2).
Caption: this compound-induced cytotoxicity workflow.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for screening compounds for cytotoxic activity.
Caption: General workflow for cytotoxicity screening.
Conclusion and Future Directions
This compound exhibits significant cytotoxic and antibacterial activities that warrant further investigation for potential therapeutic applications. However, the lack of published research on this compound derivatives represents a considerable gap in the field. Future research should focus on the synthesis of this compound analogs to explore structure-activity relationships and to potentially enhance efficacy and reduce toxicity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for such future endeavors, which could unlock the full therapeutic potential of this intriguing natural product.
References
- 1. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 3. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Trypacidin: A Key Virulence Factor of Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of trypacidin, a spore-borne secondary metabolite produced by the opportunistic human pathogen Aspergillus fumigatus. This compound plays a crucial role in the fungus's pathogenicity, contributing to its ability to evade the host immune system and cause tissue damage. This document details its biosynthesis, mechanism of action, and its impact on host cells, supported by quantitative data and detailed experimental protocols.
Introduction to this compound
Aspergillus fumigatus is the primary causative agent of invasive aspergillosis, a life-threatening infection predominantly affecting immunocompromised individuals. The virulence of A. fumigatus is not attributed to a single factor but rather to a combination of attributes, including its rapid growth at human body temperature and the production of a diverse arsenal of bioactive secondary metabolites.[1] Among these, this compound, a polyketide mycotoxin, has been identified as a significant virulence factor.[2][3]
First isolated in the 1960s and noted for its anti-protozoal properties, this compound is localized in the conidia (asexual spores) of the fungus.[4][5][6] This strategic placement suggests a dual role: protecting the fungus from environmental predators like amoebae and acting as a pre-formed offensive weapon upon inhalation by a mammalian host.[2][6] Its presence on airborne spores means it is one of the first fungal molecules to interact with the host's respiratory system.[4][5][7] This guide will explore the genetic basis of its production, its molecular mechanism of toxicity, and its function in thwarting host defenses.
Biosynthesis and Genetic Regulation
The production of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the tpc or tyn cluster.
-
Gene Cluster Architecture : The this compound BGC resides in a subtelomeric region on chromosome 4 and comprises 13 genes.[2][8] The core of this cluster is the tpcC (or tynC) gene, which encodes a non-reducing polyketide synthase (NR-PKS) responsible for assembling the molecule's backbone.[9][10] Deletion of the tynC gene results in the complete abolishment of this compound production.[10]
-
Regulatory Network : The expression of the tpc gene cluster is not constitutive but is tightly controlled by global secondary metabolism regulators. Key transcription factors include:
-
LaeA : A master regulator of secondary metabolism in many filamentous fungi, LaeA is required for the expression of the tpc cluster.[2][9]
-
BrlA : A central transcription factor controlling conidiation (spore formation), BrlA ensures that this compound production is coordinated with spore development, leading to its accumulation in the conidia.[2][3][9]
-
This regulatory linkage ensures that this compound is specifically packaged into the infectious propagules of the fungus.
References
- 1. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the antiphagocytic this compound gene cluster in the human-pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Environmental Factors Influencing Trypacidin Synthesis in Fungi
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Trypacidin, a mycotoxin produced by the fungus Aspergillus fumigatus, has garnered significant interest for its antiprotozoal, cytotoxic, and antiphagocytic properties. The biosynthesis of this polyketide is intricately regulated by a variety of environmental cues, which directly impact the expression of the this compound biosynthetic gene cluster (tpc). Understanding these factors is paramount for optimizing its production for research and potential therapeutic applications, as well as for comprehending its role in fungal pathogenesis. This technical guide provides an in-depth analysis of the key environmental determinants affecting this compound synthesis, detailed experimental protocols for its study, and a summary of the underlying regulatory pathways.
Core Environmental Factors Regulating this compound Synthesis
The production of this compound is not constitutive but is instead a highly regulated process influenced by the fungus's perception of its surrounding environment. The primary factors identified to date include temperature and the chemical composition of the growth substrate. Other factors such as light, pH, and aeration, known to globally affect fungal secondary metabolism, are also considered.
Temperature
Temperature is a critical environmental factor that dictates the expression of the this compound gene cluster in the conidia (asexual spores) of A. fumigatus. Research has demonstrated a distinct temperature-dependent regulation, with significantly higher production at lower temperatures.
-
Optimal Temperature for Synthesis: Conidia produced at 25°C accumulate abundant amounts of this compound.[1][2]
-
Inhibition at Host Temperature: Conversely, production is significantly lower or non-existent in conidia from cultures grown at 37°C, which mimics the temperature of the human body.[1][3]
-
Gene Cluster Regulation: This temperature-dependent production is a direct result of transcriptional regulation. RNA-sequencing analyses have revealed that the transcription of the entire 13-gene tpc cluster is sharply and coordinately activated at 25°C, while being repressed at 37°C.[1][3][4]
Nutrient Composition and Chemical Induction
The chemical environment and nutrient availability are powerful modulators of secondary metabolism. While this compound is not produced in some standard laboratory media like potato dextrose broth (PDB), its synthesis can be triggered by the presence of specific chemical inducers.
-
Induction by Crude Drug Extracts: The addition of certain crude drug extracts to the culture medium can induce potent this compound production.[5] Nine specific extracts, including those from Goboshi (Burdock fruit), Kyonin (apricot kernel), and Kujin (Sophora root), were identified as effective inducers.[5]
-
Active Fractions: Further fractionation of these extracts revealed that the active inducing compounds are water-soluble.[5] This suggests that specific polar molecules within these natural products are responsible for activating the biosynthetic pathway.
-
Nutrient Limitation: While not studied specifically for this compound, general studies on fungi show that nutrient limitation, particularly of nitrogen or phosphorus, can significantly alter secondary metabolite profiles.[6][7][8] This remains a potential area of investigation for this compound regulation.
Light
Light is a key environmental signal that governs development and secondary metabolism in many fungi, often mediated by the Velvet regulatory complex (VeA/VelB/LaeA).[9][10]
-
Global Regulatory Link: The global regulator LaeA, a core component of the Velvet complex, is known to be a positive regulator of the this compound gene cluster.[11][12]
-
Inferred Light Regulation: Since LaeA is involved in the fungal light response, it is plausible that light conditions (i.e., presence, absence, or specific wavelengths) can influence this compound synthesis via LaeA-mediated regulation, although direct experimental evidence is pending.[9] In Aspergillus nidulans, light accelerates asexual development while affecting the production of various secondary metabolites.[13]
pH and Aeration
Ambient pH and oxygen availability are fundamental parameters that affect fungal growth, enzyme function, and nutrient uptake.[14][15][16] While direct studies linking pH and aeration to this compound synthesis are lacking, their profound impact on overall fungal physiology suggests they are likely to be influential. The optimal pH for most fungi is in the slightly acidic to neutral range (pH 3-7).[14][17] Alterations outside this range can impact the activity of enzymes essential for primary and secondary metabolism. Similarly, as an aerobic organism, A. fumigatus requires oxygen for growth and many biosynthetic processes; thus, the level of aeration can be expected to impact metabolic flux towards this compound production.
Quantitative Data Summary
The following table summarizes the quantitative findings on the impact of environmental factors on this compound synthesis, based on transcriptional data (Fragments Per Kilobase of transcript per Million mapped reads - FPKM) and relative production levels.
| Environmental Factor | Condition | Organism | Effect on this compound Synthesis | Gene Cluster (tpc) Expression | Reference |
| Temperature | 25°C (vs. 37°C) | A. fumigatus | Significantly Increased Production | Sharply and coordinately activated | [1][3][4] |
| 37°C (vs. 25°C) | A. fumigatus | Significantly Decreased / Abolished | Repressed | [1][3][4] | |
| Chemical Induction | PDB + Goboshi Extract | A. fumigatus | Induced (Not detected in PDB alone) | Implied Activation | [5] |
| PDB + Kyonin Extract | A. fumigatus | Induced (Not detected in PDB alone) | Implied Activation | [5] | |
| PDB + Kujin Extract | A. fumigatus | Induced (Not detected in PDB alone) | Implied Activation | [5] |
Regulatory Signaling Pathways
The synthesis of this compound is controlled by a hierarchical network of transcription factors, including both global regulators that respond to broad environmental and developmental signals, and pathway-specific regulators that act directly on the tpc gene cluster.
-
Global Regulators:
-
LaeA: A key global regulator of secondary metabolism in fungi, LaeA is required for the expression of the tpc cluster.[11][12] It is part of the Velvet complex, which integrates signals like light.[9]
-
BrlA: A primary transcription factor controlling conidiation (spore formation). Its regulatory role indicates a strong link between this compound production and the asexual reproductive cycle, which is consistent with the toxin being primarily located in the conidia.[11][12]
-
-
Pathway-Specific Regulators:
-
TpcE: A Zn(II)2Cys6 transcription factor located within the tpc cluster. TpcE is homologous to AflR, the well-known regulator of aflatoxin synthesis.[11][18] Deletion of tpcE completely abolishes this compound production, confirming its essential role as the pathway-specific activator.[11]
-
TpcD: Located adjacent to TpcE, this gene encodes a co-activator homologous to AflS. TpcD is also essential for this compound synthesis and likely functions by interacting with TpcE to facilitate the transcriptional activation of the cluster's structural genes.[11][18]
-
Experimental Protocols
Reproducible methodologies are crucial for studying secondary metabolite production. The following sections detail protocols derived from published literature for the culture, induction, extraction, and analysis of this compound.
Protocol 1: Temperature-Dependent this compound Production
This protocol is adapted from studies investigating the effect of temperature on A. fumigatus conidia.[1][3]
-
Strain and Culture Medium: Use Aspergillus fumigatus strain Af293 or a similar wild-type strain known to produce this compound. Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculation: Inoculate the center of the PDA plates with a suspension of A. fumigatus spores (e.g., 1 x 10^6 spores in 10 µL).
-
Incubation: Incubate one set of plates at 25°C and a parallel set at 37°C for 7 days in the dark to allow for robust growth and conidiation.
-
Conidia Harvesting: Flood the surface of the plates with a sterile saline solution (0.9% NaCl) containing 0.05% Tween 80. Gently scrape the surface with a sterile spreader to dislodge the conidia.
-
Extraction:
-
Filter the conidial suspension through sterile glass wool to remove mycelial fragments.
-
Centrifuge the suspension to pellet the conidia.
-
Resuspend the conidial pellet in methanol and vortex vigorously.
-
Sonicate or use bead beating to ensure complete cell lysis and extraction.
-
Centrifuge to remove cellular debris and collect the methanol supernatant.
-
-
Analysis: Filter the methanol extract through a 0.45 µm filter and analyze using HPLC-DAD as described in Protocol 4.3.
Protocol 2: Chemical Induction of this compound Synthesis
This protocol is based on the methodology used to identify inducers from crude drugs.[5]
-
Inducer Preparation:
-
Reflux 90 g of the crude drug (e.g., Goboshi/Burdock fruit) with 900 mL of water for 50 minutes.
-
Filter the solution through gauze and lyophilize the filtrate to obtain a powdered extract.
-
Prepare a stock solution of the extract and sterilize by filtration.
-
-
Culture Conditions:
-
Prepare Potato Dextrose Broth (PDB) as the liquid culture medium.
-
Add the sterile crude drug extract to the PDB to a final concentration of 2.4 mg/mL.
-
Prepare a control flask of PDB without the extract.
-
-
Inoculation and Incubation: Inoculate the flasks with an A. fumigatus spore suspension. Incubate at 25°C for 7 days with shaking.
-
Extraction:
-
After incubation, separate the mycelium from the broth by filtration.
-
Extract the entire culture (broth + mycelium) with an equal volume of an organic solvent like chloroform or ethyl acetate.
-
Evaporate the organic phase to dryness under vacuum.
-
Redissolve the dried residue in a small volume of methanol for analysis.
-
-
Analysis: Analyze the extract via HPLC-DAD (Protocol 4.3) and compare the chromatogram to the control culture to confirm the induction of the this compound peak.
Protocol 3: HPLC-DAD Analysis of this compound
This is a general analytical method for detecting and quantifying this compound.[3][19]
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both acidified with 0.1% formic acid or acetic acid, is typically used.
-
Example Gradient: Start with 20% acetonitrile, ramp to 95% acetonitrile over 15-20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Detection: Monitor the elution profile with the DAD. This compound has a characteristic UV absorbance maximum around 286-287 nm.[5][19]
-
Quantification: For quantitative analysis, a standard curve should be generated using purified this compound of a known concentration. The peak area from the sample chromatogram can then be used to determine the concentration.
References
- 1. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 6. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nutrient Limitation on the Synthesis of N-Rich Phytoplankton Toxins: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of Nitrogen and Phosphorus Limitation on Fatty Acid Contents in Aspergillus oryzae [frontiersin.org]
- 9. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Changes of global gene expression and secondary metabolite accumulation during light-dependent Aspergillus nidulans development - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 14. researchgate.net [researchgate.net]
- 15. ijseas.com [ijseas.com]
- 16. Frontiers | Improvement of Saccharomyces propagation performance through oxygen-enriched air and aeration parameter variation [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
Trypacidin mechanism of action on protozoan parasites
An In-Depth Technical Guide to the Mechanism of Action of Trypacidin on Protozoan Parasites
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a polyketide secondary metabolite produced by Aspergillus fumigatus, was first identified in 1963 for its antiprotozoal properties against Trypanosoma cruzi and Toxoplasma gondii[1][2][3]. Despite this early discovery, detailed investigations into its specific mechanism of action within protozoan parasites are notably scarce in publicly available literature. In contrast, its mode of action has been more thoroughly elucidated in bacterial and mammalian cell models. This technical guide synthesizes the existing data, presents the known quantitative biological activities of this compound, and extrapolates two primary hypothesized mechanisms of action against protozoan parasites based on current research. Furthermore, this document provides detailed experimental protocols and conceptual diagrams to guide future research in this area.
Quantitative Biological Activity of this compound
Quantitative data on the inhibitory effects of this compound on protozoan parasites is not available in the reviewed literature. The table below summarizes the known efficacy of this compound against bacterial and mammalian cells, highlighting a critical knowledge gap in the parasitology field.
| Target Organism/Cell Line | Assay Type | Metric | Value | Reference(s) |
| Vibrio parahaemolyticus | Broth Dilution | MIC | 31.25 µg/mL | [1][4] |
| Vibrio parahaemolyticus | Broth Dilution | MBC | 62.5 µg/mL | [1] |
| Human Lung Carcinoma (A549) | MTT Assay | IC₅₀ | ~7.4 µM | [2][5][6] |
| Human Lung Carcinoma (A549) | LDH Assay | IC₅₀ | ~7.4 µM | [6] |
| Human Bronchial Epithelial (HBEpC) | Cytotoxicity | IC₅₀ | ~7 µM | [5] |
| Trypanosoma cruzi | Not Specified | Activity | Reported | [1] |
| Toxoplasma gondii | Not Specified | Activity | Reported | [1] |
-
MIC : Minimum Inhibitory Concentration
-
MBC : Minimum Bactericidal Concentration
-
IC₅₀ : Half-maximal Inhibitory Concentration
Hypothesized Mechanisms of Action in Protozoan Parasites
Based on its observed effects in other biological systems, two primary mechanisms can be proposed for this compound's action against protozoa. These hypotheses provide a foundational framework for future investigation.
Hypothesis 1: Disruption of Cell Membrane and Wall Integrity
Studies on the bacterium Vibrio parahaemolyticus have shown that this compound exerts a potent destructive effect on the cell envelope[1][4]. It significantly increases the permeability of the cell wall and cell membrane, leading to the leakage of essential intracellular macromolecules such as nucleic acids and proteins. This loss of cellular contents disrupts normal metabolic processes and results in cell death[1]. Many protozoan parasites, while lacking a rigid cell wall like bacteria, possess a plasma membrane that is critical for maintaining homeostasis. Disruption of this barrier would be a viable and potent mechanism of action.
Caption: Hypothesized workflow for this compound-induced membrane disruption in protozoa.
Hypothesis 2: Induction of Oxidative Stress and Necrotic Cell Death
Research using human lung cell lines has revealed a distinct mechanism of action for this compound. Within the first hour of exposure, this compound induces the intracellular formation of reactive nitrogen species (RNS), specifically nitric oxide (NO), and reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂)[5]. This surge in oxidative and nitrosative stress triggers a necrotic cell death pathway over the subsequent 24 hours. Notably, markers of apoptosis, such as the formation of apoptotic bodies or a decrease in mitochondrial membrane potential, are not observed, indicating a non-apoptotic death mechanism[5][7]. Oxidative stress is a well-established mechanism for several existing antiprotozoal drugs, making this a highly plausible pathway in parasites like Plasmodium, Trypanosoma, and Toxoplasma, which are known to be vulnerable to oxidative damage.
References
- 1. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 4. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
The Role of Trypacidin in Fungal-Amoeba Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the complex microbial ecosystems of the soil, fungi and amoebae are engaged in a constant predator-prey battle. The opportunistic human pathogen Aspergillus fumigatus has evolved a sophisticated chemical arsenal to defend itself against predation by phagocytic amoebae, such as Dictyostelium discoideum. A key player in this defense is trypacidin , a spore-borne secondary metabolite. This technical guide provides an in-depth overview of the role of this compound in these interactions, focusing on its quantitative effects, the experimental protocols used to study them, and the potential signaling pathways involved.
Quantitative Effects of this compound on Amoebae
This compound exhibits significant anti-amoebic properties, primarily by inhibiting phagocytosis and affecting cell viability. While specific dose-response data for purified this compound on amoebae is limited in the current literature, studies comparing wild-type this compound-producing A. fumigatus with mutant strains lacking the this compound biosynthetic gene cluster (tpc or tyn) provide compelling evidence of its role.
Table 1: Effect of this compound on Phagocytosis of Aspergillus fumigatus Conidia by Dictyostelium discoideum
| Fungal Strain | Presence of this compound | Phagocytosis Rate by D. discoideum | Reference |
| Wild-Type A. fumigatus | Yes | Lower | |
| ΔtynC/tpcC Mutant A. fumigatus | No | Significantly Higher |
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 | Assay | Reference |
| Human A549 Lung Cells | ~7 µM | MTT Assay (Cell Viability) | |
| Human A549 Lung Cells | ~7 µM | LDH Assay (Cell Lysis) | |
| Human Bronchial Epithelial Cells | Similar to A549 cells | Not specified |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the role of this compound in fungal-amoeba interactions. These protocols are based on established methods used in the cited literature.
Amoeba Viability Assay (Trypan Blue Exclusion)
This protocol is a standard method to assess the viability of amoeboid cells following exposure to a compound of interest.
Workflow for Amoeba Viability Assay
Caption: Workflow for determining amoeba viability using the Trypan Blue exclusion method.
Detailed Methodology:
-
Amoeba Culture: Culture Dictyostelium discoideum axenically in a suitable medium (e.g., HL5) at 22°C to the mid-logarithmic growth phase.
-
Cell Preparation: Harvest the amoebae by centrifugation and wash them twice with a sterile saline buffer (e.g., Sorrensen's phosphate buffer). Resuspend the cells in the same buffer and determine the cell concentration using a hemocytometer.
-
Treatment: Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL. Aliquot the cell suspension into a multi-well plate and add purified this compound at various concentrations. Include a solvent control (e.g., DMSO).
-
Incubation: Incubate the plate at 22°C for the desired time (e.g., 24 hours).
-
Staining: After incubation, mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Incubate the mixture for 3-5 minutes at room temperature. Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Phagocytosis Assay
This assay quantifies the ability of amoebae to phagocytose fungal conidia. The protocol compares the uptake of conidia from a wild-type A. fumigatus strain with that of a this compound-deficient mutant.
Workflow for Phagocytosis Assay
Caption: Workflow for quantifying the phagocytosis of fungal conidia by amoebae.
Detailed Methodology:
-
Preparation of Amoebae and Conidia: Prepare D. discoideum cells as described in the viability assay. Harvest conidia from wild-type and ΔtynCA. fumigatus strains grown on solid agar plates.
-
Fluorescent Labeling of Conidia: Resuspend the conidia in a labeling buffer and incubate with a fluorescent dye such as fluorescein isothiocyanate (FITC) according to the manufacturer's instructions. Wash the labeled conidia to remove excess dye.
-
Co-incubation: Co-incubate the amoebae and labeled conidia in a multi-well plate at a specific multiplicity of infection (MOI), for example, 10 conidia per amoeba.
-
Incubation: Incubate the plate for 1-2 hours at 22°C to allow for phagocytosis.
-
Quenching and Analysis: To differentiate between internalized and externally attached conidia, add a quenching agent like Trypan Blue, which will quench the fluorescence of the external conidia.
-
Quantification: Analyze the samples using fluorescence microscopy or flow cytometry. For microscopy, count the number of amoebae that have ingested conidia and the number of conidia per amoeba. For flow cytometry, quantify the fluorescence intensity of the amoeba population, which corresponds to the amount of ingested conidia.
Signaling Pathways and Cellular Effects
The precise molecular signaling pathways in amoebae that are targeted by this compound have not yet been fully elucidated. However, based on its observed antiphagocytic effects, a hypothetical model can be proposed.
Hypothetical Signaling Pathway of this compound-Induced Phagocytosis Inhibition
Phagocytosis in Dictyostelium discoideum is a complex process involving the actin cytoskeleton and a network of signaling molecules. This compound likely interferes with one or more steps in this process.
Caption: Hypothetical model of this compound-mediated inhibition of phagocytosis in amoebae.
Postulated Mechanism:
-
Interaction with Surface Receptors: this compound on the surface of A. fumigatus conidia may interact with specific or non-specific receptors on the amoeba's plasma membrane, preventing the initial recognition and binding steps necessary for phagocytosis.
-
Disruption of Signaling Cascades: this compound could penetrate the amoeba cell and directly interfere with key signaling molecules involved in the phagocytic pathway. This could include proteins that regulate actin polymerization, such as small GTPases (e.g., Rac, Cdc42), kinases, and phosphatases.
-
Interference with the Actin Cytoskeleton: The process of engulfment during phagocytosis is driven by the dynamic reorganization of the actin cytoskeleton to form a phagocytic cup. This compound may disrupt this process by inhibiting actin polymerization or promoting depolymerization, thus preventing the formation of the phagosome.
Conclusion and Future Directions
This compound is a crucial secondary metabolite that protects Aspergillus fumigatus from predation by amoebae. Its primary role in this interaction is the inhibition of phagocytosis, which is coupled with cytotoxic effects at higher concentrations. While the antiphagocytic effect is well-documented through comparative studies of wild-type and mutant fungal strains, there is a need for more quantitative data on the direct effects of purified this compound on amoebae.
Future research should focus on:
-
Determining the dose-dependent effects and IC50 value of purified this compound on the viability and phagocytic capacity of Dictyostelium discoideum and other amoebae.
-
Identifying the specific molecular targets of this compound within the amoeba to elucidate the precise mechanisms of its antiphagocytic and cytotoxic activities.
-
Investigating the signaling pathways in amoebae that are modulated by this compound, using techniques such as phosphoproteomics and transcriptomics.
-
Exploring the potential of this compound and its derivatives as novel anti-protozoal agents.
A deeper understanding of the molecular basis of this compound's function in fungal-amoeba interactions will not only provide insights into microbial ecology and evolution but may also open new avenues for the development of therapeutic agents against pathogenic protozoa.
Temperature-Dependent Regulation of Trypacidin Gene Expression in Aspergillus fumigatus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the temperature-dependent regulation of the trypacidin gene cluster in the opportunistic human pathogen Aspergillus fumigatus. This compound is a polyketide secondary metabolite with antiprotozoal and antiphagocytic properties, potentially playing a role in the fungus's survival and virulence.[1][2] Understanding the environmental control of its production is crucial for comprehending fungal pathogenesis and for potential therapeutic applications. This document outlines the quantitative expression data, key signaling pathways, and detailed experimental protocols relevant to this regulatory mechanism.
Quantitative Data on Gene Expression
The expression of the this compound biosynthesis gene cluster (tpc), which comprises 13 contiguous genes (tpcA to tpcM), is sharply and coordinately regulated by the ambient temperature during conidiation.[3] RNA-sequencing analysis has revealed a significant upregulation of the entire gene cluster at lower temperatures, leading to a corresponding increase in this compound accumulation in the conidia.[3][4]
Table 1: Temperature-Dependent Expression of the tpc Gene Cluster
| Culture Temperature | tpc Gene Cluster Transcription Level | This compound Accumulation in Conidia |
| 25°C | Sharply and coordinately activated | Abundant |
| 37°C | Basal/Low | Little to none |
| 45°C | Basal/Low | Not specified, but implied to be low |
Data summarized from Hagiwara et al. (2017).[3][4]
Signaling Pathways in Secondary Metabolite Regulation
The regulation of secondary metabolism in filamentous fungi is a complex process involving hierarchical layers of transcriptional regulators that respond to environmental cues such as light and temperature.[5][6] In Aspergillus species, a key regulatory system is the Velvet complex, which includes the proteins VeA and LaeA.[5][7][8]
The Velvet complex (composed of VeA, VelB, and LaeA) is a master regulator that links environmental signals to the expression of secondary metabolite gene clusters.[5][9] LaeA, a global regulator, is known to be essential for the expression of numerous secondary metabolite clusters, including this compound.[2][8][10] Studies have shown that the regulatory role of VeA and the Velvet complex can be temperature-dependent, influencing the expression of specific gene clusters differently at various temperatures.[6] At 37°C, the expression of many secondary metabolite gene clusters requires VeA, while LaeA is necessary at both 30°C and 37°C.[6] This suggests a model where temperature acts as a signal that is transduced through the Velvet complex to control the chromatin state and accessibility of specific gene clusters like tpc to the transcriptional machinery.
Caption: Proposed signaling pathway for this compound regulation.
Experimental Protocols
Investigating the temperature-dependent expression of the tpc gene cluster involves several key molecular biology techniques. Detailed methodologies are provided below.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the transcript levels of specific genes, in this case, the genes within the tpc cluster.[11][12]
Methodology:
-
RNA Extraction:
-
Harvest fungal mycelia or conidia grown at the desired temperatures (e.g., 25°C and 37°C).
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.[13]
-
Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, gene-specific primers for the target tpc gene and a reference gene (e.g., actin or tubulin), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40-45 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.
-
Caption: Workflow for qRT-PCR analysis of gene expression.
Northern Blotting
Northern blotting is a classic technique used to detect and quantify specific RNA molecules in a sample.[15]
Methodology:
-
RNA Extraction: Extract total RNA as described in the qRT-PCR protocol.
-
Gel Electrophoresis:
-
Denature 10-20 µg of total RNA with formaldehyde and formamide.
-
Separate the RNA by size on a denaturing agarose gel containing formaldehyde.[16]
-
-
Transfer:
-
Crosslinking: UV crosslink the RNA to the membrane to permanently fix it.[13][17]
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer at a specific temperature (e.g., 65°C) for at least 1 hour.[13]
-
Prepare a labeled DNA or RNA probe specific to the tpc gene of interest (e.g., using 32P-labeled nucleotides or non-radioactive labels like digoxigenin).[15]
-
Add the labeled probe to the hybridization buffer and incubate overnight.[13]
-
-
Washing and Detection:
Caption: Step-by-step workflow for Northern blot analysis.
Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to determine the in vivo interaction of specific proteins (like transcription factors or modified histones) with particular genomic DNA regions.[18][19][20] This can be used to investigate if regulatory proteins like LaeA or VeA directly bind to the promoter regions of the tpc gene cluster under different temperature conditions.
Methodology:
-
Cross-linking:
-
Treat fungal cells grown at different temperatures with formaldehyde to cross-link proteins to DNA in vivo.[21]
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the chromatin.
-
Shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.[20]
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the target protein (e.g., anti-LaeA or anti-VeA).
-
Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C in the presence of a high salt concentration.
-
Treat with RNase and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the enriched DNA fragments.
-
-
Analysis:
-
Analyze the purified DNA using qPCR with primers designed for the promoter regions of tpc genes to quantify the amount of DNA associated with the target protein.[20]
-
Caption: Key steps in the Chromatin Immunoprecipitation assay.
References
- 1. Identification of the antiphagocytic this compound gene cluster in the human-pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites | MDPI [mdpi.com]
- 9. Unraveling the Gene Regulatory Networks of the Global Regulators VeA and LaeA in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 11. Quantitative PCR Assay To Measure Aspergillus fumigatus Burden in a Murine Model of Disseminated Aspergillosis: Demonstration of Efficacy of Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Quantitative Real-Time PCR in the Invasive Pulmonary Aspergillosis Diagnosis: A Retrospective Study [mdpi.com]
- 13. fgsc.net [fgsc.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 17. Northern Blot of tRNA in Yeast [bio-protocol.org]
- 18. Chromatin Immunoprecipitation (ChIP) Assay in Candida albicans | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin immunoprecipitation analysis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Note & Protocol: HPLC Purification of Trypacidin from Fungal Extracts
For: Researchers, scientists, and drug development professionals.
Introduction
Trypacidin is a secondary metabolite produced by the fungus Aspergillus fumigatus with known anti-protozoal, cytotoxic, and antiphagocytic properties.[1][2] Its potential as a therapeutic agent or a lead compound in drug discovery necessitates a robust and efficient purification methodology. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound from complex fungal extracts. This document provides detailed application notes and protocols for the successful HPLC purification of this compound.
Overview of the Purification Workflow
The overall process for purifying this compound from fungal extracts involves several key stages, from fungal culture and extraction to a multi-step HPLC purification and subsequent purity verification.
Caption: High-level workflow for this compound purification.
Experimental Protocols
Fungal Culture and this compound Production
Aspergillus fumigatus can be cultured on various media to produce this compound. Production can be influenced by the choice of media and supplements.[3]
Protocol 1: Culture of Aspergillus fumigatus
-
Prepare Potato Dextrose Agar (PDA) or Czapek Yeast Extract Agar (CYA) plates.[4]
-
Inoculate the plates with spores of Aspergillus fumigatus (e.g., strain NRRL 35693).
-
Incubate the plates in the dark at 25-37°C for 7-14 days.[4]
-
For enhanced production, consider supplementing Potato Dextrose Broth (PDB) with aqueous extracts of certain crude drugs, such as Goboshi (Burdock Fruit), at a concentration of approximately 2.4-4.8 mg/mL.[1]
Extraction of this compound from Fungal Culture
Protocol 2: Methanol Extraction
-
Harvest the entire fungal culture (mycelium and media) and lyophilize (freeze-dry) it.
-
Extract the lyophilized material with methanol (e.g., 150 mL for a 1 L culture) by agitation.[1]
-
Filter the mixture to separate the methanol extract from the fungal biomass.
-
Evaporate the filtrate in vacuo to obtain the crude methanol extract.[1]
Protocol 3: Chloroform Extraction
-
For cultures grown on agar plates, extract the culture with chloroform (e.g., 70 mL for a culture on a PDA plate).[4][5]
-
Filter the organic phase through Whatman SP filters.[4]
-
Evaporate the organic phase under vacuum at 50°C using a rotary evaporator.[4][5]
-
Resuspend the dried residue in a small volume of methanol (e.g., 200 µL) and filter through a 0.45 µm disposable filter before HPLC analysis.[4]
HPLC Purification of this compound
A two-step semi-preparative HPLC approach is effective for obtaining high-purity this compound.[4]
Protocol 4: Two-Step Semi-Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., 50% acetonitrile or methanol) and centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.[1]
-
Step 1: Enrichment:
-
Inject the supernatant onto a semi-preparative C18 column.
-
Perform an isocratic elution to obtain fractions enriched in this compound.
-
Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic UV absorbance maximum at approximately 287 nm.[1]
-
-
Step 2: Polishing:
-
Pool the this compound-enriched fractions from Step 1 and evaporate the solvent.
-
Redissolve the residue in the mobile phase for the second HPLC step.
-
Inject the enriched sample onto the same or a similar semi-preparative C18 column.
-
Run a second isocratic elution with a different mobile phase composition to separate this compound from closely eluting impurities.
-
Collect the purified this compound peak.
-
-
Final Processing: Evaporate the solvent from the purified fraction to obtain this compound as a white amorphous powder.[1]
Data Presentation: HPLC Parameters
The following tables summarize the HPLC conditions reported for the analysis and purification of this compound.
Table 1: Analytical HPLC Conditions
| Parameter | Method 1 | Method 2 |
| Column | Mightysil RP-18 GPII (3 x 250 mm, 5 µm)[1] | Inertsil ODS-3 (2.1 x 150 mm, 3 µm)[1] |
| Mobile Phase A | Water | 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.5% Formic Acid |
| Gradient | 30% B to 100% B in 17 min | 20% B to 95% B in 17 min |
| Flow Rate | 0.5 mL/min[1] | 0.2 mL/min[1] |
| Column Temp. | 40°C[1] | 40°C[1] |
| Detection | DAD (200-400 nm), shown at 200 nm[1] | MS (Positive ESI Mode) |
| Retention Time | ~13.8 min[1] | Not specified |
Table 2: Semi-Preparative HPLC Purification Conditions
| Parameter | Step 1 (Enrichment) | Step 2 (Polishing) |
| Column | Modulo-Cart Strategy 5 µm C18 (250 x 7.8 mm)[4] | Modulo-Cart Strategy 5 µm C18 (250 x 7.8 mm)[4] |
| Mobile Phase | 32% Acetonitrile, 68% 16.6 mM Acetic Acid[4] | 45% Methanol, 55% 16.6 mM Acetic Acid[4] |
| Elution Mode | Isocratic[4] | Isocratic[4] |
| Flow Rate | 4.5 mL/min[4] | 3.5 mL/min[4] |
| Detection | UV (not specified, but 286-287 nm is characteristic) | UV (not specified, but 286-287 nm is characteristic) |
Quality Control and Verification
After purification, it is crucial to confirm the identity and purity of the isolated this compound.
Protocol 5: Purity and Identity Confirmation
-
LC-MS Analysis:
-
Dissolve a small amount of the purified this compound in methanol.
-
Analyze using an LC-MS system with an ion trap mass spectrometer.
-
Confirm the presence of the pseudo-molecular ion peak at m/z 345.11 [M+H]⁺ in positive ESI mode.[1]
-
-
NMR Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the spectral data with published values for this compound to confirm its structure.[1]
-
-
Quantification:
-
The concentration of purified this compound in methanol can be determined by measuring its absorbance at 286 nm and using the molar extinction coefficient (ε) of 23,400 M⁻¹cm⁻¹.[4]
-
Visualization of the Purification Logic
The decision-making process during the HPLC purification is illustrated below.
Caption: Logical workflow for the two-step HPLC purification.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the purification of this compound from Aspergillus fumigatus extracts. By employing a systematic approach involving optimized extraction and a two-step semi-preparative HPLC method, researchers can obtain high-purity this compound suitable for further biological and pharmacological studies. The provided analytical methods are essential for quality control throughout the purification process.
References
- 1. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. 1232. The production of this compound and monomethylsulochrin by Aspergillus fumigatus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
Application Note: Quantification of Trypacidin in Fungal Conidia by LC-MS/MS
Abstract
Trypacidin is a mycotoxin produced by various fungi, notably Aspergillus fumigatus, and is concentrated in the conidia (spores). Its cytotoxic and antiphagocytic properties make it a subject of interest in fungal pathogenesis and drug development. This application note provides a detailed protocol for the quantification of this compound in fungal conidia using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive and specific, making it suitable for researchers in mycology, infectious diseases, and natural product chemistry.
Introduction
Aspergillus fumigatus, an opportunistic human pathogen, produces a variety of secondary metabolites, including the spore-borne toxin this compound.[1][2] this compound has been shown to exhibit cytotoxic effects on human lung cells and plays a role in protecting the fungus from predation by soil amoebae.[3] Accurate quantification of this compound in conidia is crucial for understanding its role in fungal virulence and for evaluating potential antifungal strategies. LC-MS/MS offers a highly sensitive and selective platform for the analysis of complex biological samples. This document outlines a comprehensive workflow for the extraction and quantification of this compound from fungal conidia.
Experimental Protocols
Fungal Culture and Conidia Harvesting
A detailed protocol for the cultivation of Aspergillus fumigatus and the subsequent harvesting of conidia is provided below.
Materials:
-
Aspergillus fumigatus strain (e.g., NRRL 35693)[1]
-
Czapek Yeast Extract Agar (CYA) or Potato Dextrose Agar (PDA) plates[1]
-
Sterile distilled water
-
Sterile glass beads or a cell scraper
-
Miracloth (Merck Chemicals) or equivalent sterile filter[1]
-
50 mL conical tubes
-
Hemocytometer or other cell counting device
Procedure:
-
Inoculate A. fumigatus spores onto CYA or PDA plates.
-
Incubate the plates at 37°C in the dark for 14 days to allow for sufficient conidiation.[1]
-
To harvest the conidia, add 10 mL of sterile distilled water to each plate and gently dislodge the spores using sterile glass beads or a cell scraper.
-
Collect the spore suspension and filter it through a layer of Miracloth to remove hyphal fragments.[1]
-
Verify the absence of mycelia using light microscopy.
-
Centrifuge the conidial suspension at 3000 x g for 10 minutes.
-
Discard the supernatant and wash the conidial pellet twice with sterile distilled water.
-
Resuspend the final pellet in a known volume of water and determine the conidia concentration using a hemocytometer.
-
Store the conidial suspension at -20°C until extraction.
Extraction of this compound from Conidia
This section details the procedure for extracting this compound from the harvested fungal conidia.
Materials:
-
Conidial pellet
-
Methanol (LC-MS grade)[1]
-
Chloroform[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.45 µm disposable syringe filters[1]
Procedure:
-
Lyophilize a known number of conidia to dryness.
-
Resuspend the dried conidia in 1 mL of methanol.[1]
-
Alternatively, perform a liquid-liquid extraction by adding 70 mL of chloroform to the culture and agitating.[2]
-
Vortex the suspension vigorously for 20 minutes to ensure cell lysis and extraction of metabolites.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 200 µL of methanol.[1]
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following are the recommended starting parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole or QTOF mass spectrometer.
Chromatographic Conditions:
-
Column: Inertsil ODS-3 column (2.1 × 150 mm, 3 μm) or equivalent C18 column.[4]
-
Mobile Phase A: 0.5% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile with 0.5% Formic Acid.[4]
-
Gradient:
-
0 min: 20% B
-
17 min: 95% B
-
30 min: 95% B[4]
-
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 5 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Product Ions (m/z): 301 and 313[1]
-
Collision Energy: Optimization required, typically in the range of 15-30 eV.
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection of this compound.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 345.11 | [4][5] |
| Product Ion 1 (m/z) | 301 | [1] |
| Product Ion 2 (m/z) | 313 | [1] |
| Ionization Mode | ESI+ | [5] |
The production of this compound can be influenced by various factors. The table below presents a summary of conditions affecting this compound levels.
| Condition | Effect on this compound Production | Reference |
| Culture on PDA vs. CYA | Produced on both media | [1] |
| Conidiation-deficient mutant (ΔbrlA) | Reduced or absent | [1] |
| Culture with Goboshi (Burdock Fruit) extract | Increased production | [4] |
| Lower culture temperature (25°C vs 37°C) | Increased transcription of tpc gene cluster | [6] |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow for this compound quantification.
Simplified this compound Biosynthesis and Regulation
Caption: Simplified pathway of this compound biosynthesis and its regulation.
References
- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 3. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Trypacidin Cytotoxicity Assays Using A549 Lung Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Trypacidin on A549 human lung adenocarcinoma cells. The protocols detailed below are essential for researchers in oncology, toxicology, and drug discovery.
A549 cells, derived from human alveolar basal epithelial adenocarcinoma, are a well-established model for studying lung cancer and are widely used in cytotoxicity assays.[1][2] this compound, a mycotoxin produced by Aspergillus fumigatus, has demonstrated significant cytotoxic effects against A549 cells, making it a compound of interest for anticancer research.[3][4]
Key Experimental Protocols
A549 Cell Culture and Maintenance
A standardized cell culture technique is paramount for reproducible cytotoxicity data.
Materials:
-
A549 cell line (ATCC® CCL-185™)
-
DMEM or F12/K growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]
-
0.25% Trypsin-EDTA solution[5]
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator at 37°C with 5% CO2
Protocol:
-
Thawing Cryopreserved Cells: Rapidly thaw a vial of A549 cells in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium and incubate.[7]
-
Sub-culturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS.[7]
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes, or until cells detach.[7]
-
Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge the cell suspension.[1]
-
Resuspend the cell pellet in fresh medium and seed new flasks at a split ratio of 1:4 to 1:9.[1]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
A549 cells
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[6]
-
Plate reader
Protocol:
-
Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate overnight.[3][6]
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.[3]
-
Four hours before the end of the incubation, add 10-15 µL of MTT solution to each well.[3][6]
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.[3]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a plate reader.[3]
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.
Materials:
-
A549 cells
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit (e.g., CytoTox 96®)[3]
-
Plate reader
Protocol:
-
Seed 1 x 10^4 A549 cells per well in a 96-well plate and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound for 24 hours. Include negative (vehicle control) and positive (e.g., 50 µM gliotoxin or Triton X-100 for maximum LDH release) controls.[3][8]
-
Centrifuge the plate at 450 x g for 5 minutes.[3]
-
Carefully transfer 30-50 µL of the supernatant from each well to a new 96-well plate.[3][8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[8]
-
Incubate at room temperature in the dark for 20-30 minutes.[8]
-
Add the stop solution provided in the kit.[9]
-
Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[9][10]
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, control, and maximum release wells.[9]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on A549 cells.
| Assay | Parameter | Value | Reference |
| Cell Viability (MTT) | IC50 | ~7 µM | [3][4] |
| Cell Lysis (LDH) | IC50 | ~7 µM | [3][4] |
| Cell Viability | ~100% reduction at 50 µM | [11] | |
| Cell Lysis | ~85% at 50 µM | [11] |
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the mechanism of this compound's action, the following diagrams are provided.
Caption: Workflow for assessing this compound cytotoxicity in A549 cells.
Caption: this compound induces necrosis via oxidative stress in A549 cells.
Mechanism of Action
Research indicates that this compound induces cytotoxicity in A549 lung cells through a mechanism independent of apoptosis.[3][4] Within the first hour of exposure, this compound initiates the intracellular formation of nitric oxide (NO) and hydrogen peroxide (H2O2).[3][4] This induction of oxidative stress leads to subsequent necrotic cell death within 24 hours.[3][4] Studies have shown that this compound does not cause the formation of apoptotic bodies or a decrease in the mitochondrial membrane potential, further supporting a necrotic mode of cell death.[3][4]
References
- 1. A549 Cell Subculture Protocol [a549.com]
- 2. reprocell.com [reprocell.com]
- 3. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patrols-h2020.eu [patrols-h2020.eu]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Development of a Trypacidin-Specific Polyclonal Antibody for Immunoassay Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypacidin is a mycotoxin produced by the fungus Aspergillus fumigatus[1][2]. It exhibits significant biological activities, including cytotoxicity to human lung cells and antibacterial effects against pathogens like Vibrio parahaemolyticus[1][3][4]. Its mode of action involves inducing oxidative stress and disrupting cell membrane integrity, leading to necrotic cell death[1][2][4]. Given its potent biological effects, there is a growing need for sensitive and specific methods to detect and quantify this compound in biological and environmental samples. This document provides a comprehensive guide to developing a specific polyclonal antibody against this compound and its application in a quantitative competitive ELISA.
As a small molecule, this compound is a hapten and not immunogenic on its own[5]. To elicit an immune response, it must be covalently conjugated to a larger carrier protein[5][6]. This guide details the protocols for creating a this compound-carrier immunogen, a rabbit immunization schedule, antibody screening, and the development of a competitive immunoassay for its quantification.
Principle of Antibody Development
The development of a hapten-specific antibody involves three key stages:
-
Hapten-Carrier Conjugation: The small this compound molecule (hapten) is chemically linked to a large, immunogenic carrier protein such as Keyhole Limpet Hemocyanin (KLH) to create an immunogen. A different conjugate, using Bovine Serum Albumin (BSA), is also prepared for use as a coating antigen in screening assays to prevent cross-reactivity to the carrier protein.
-
Immunization and Antibody Production: The this compound-KLH conjugate is emulsified with an adjuvant and injected into a host animal (e.g., rabbit) to stimulate an immune response. The host produces a polyclonal mixture of antibodies, some of which will be specific to the this compound hapten.
-
Screening and Characterization: The rabbit serum is collected and screened for the presence of this compound-specific antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA). The antibody titer, specificity, and affinity are determined to select the best antiserum for immunoassay development.
Section I: Antibody Production Protocols
Protocol 1: Preparation of this compound-Carrier Conjugates
To render this compound immunogenic, it must be conjugated to a carrier protein. The structure of this compound (C18H16O7) contains ketone and methoxy functional groups[7]. A common strategy for small molecule conjugation is to introduce a linker with a reactive group, such as a carboxylic acid or an amine, if one is not already present. For this protocol, we will assume a derivative of this compound with an available carboxyl group is synthesized for conjugation to amine groups on the carrier protein via the carbodiimide (EDC) crosslinking method.
Materials:
-
This compound derivative with a free carboxyl group
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: 0.1 M MES, pH 4.7
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Methodology:
-
Dissolve 5 mg of the this compound derivative in 1 mL of DMSO.
-
In a separate tube, dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of cold Conjugation Buffer.
-
Add the EDC/NHS solution to the this compound solution and incubate for 15 minutes at room temperature with gentle stirring to activate the carboxyl group.
-
Dissolve 10 mg of KLH (for the immunogen) or BSA (for the screening antigen) in 5 mL of Reaction Buffer.
-
Slowly add the activated this compound solution to the protein solution while stirring.
-
Allow the reaction to proceed for 2 hours at room temperature, followed by overnight incubation at 4°C with gentle stirring.
-
Transfer the reaction mixture to a dialysis tube and dialyze against 1L of PBS at 4°C for 48 hours, with at least four buffer changes to remove unreacted hapten and crosslinkers.
-
Determine the protein concentration using a BCA assay and store the conjugates at -20°C in aliquots.
Protocol 2: Rabbit Immunization and Serum Collection
This protocol outlines a standard 90-day immunization schedule for producing polyclonal antibodies in New Zealand White rabbits.[8] Two to three rabbits are recommended per antigen to account for individual variations in immune response.[9]
Materials:
-
This compound-KLH conjugate (Immunogen)
-
Freund's Complete Adjuvant (CFA)
-
Freund's Incomplete Adjuvant (IFA)
-
Sterile PBS, pH 7.4
-
Sterile syringes and needles (19-21G)
-
Two healthy New Zealand White rabbits (2.5-3.0 kg)[9]
Immunization Schedule:
| Day | Procedure | Antigen Dose | Adjuvant | Route of Administration |
| 0 | Pre-immune Bleed (10 mL) | - | - | Marginal Ear Vein |
| 0 | Primary Immunization | 200 µg | Freund's Complete (CFA) | Subcutaneous (multiple sites) |
| 21 | 1st Booster Immunization | 100 µg | Freund's Incomplete (IFA) | Subcutaneous (multiple sites) |
| 42 | 2nd Booster Immunization | 100 µg | Freund's Incomplete (IFA) | Subcutaneous (multiple sites) |
| 52 | Test Bleed (10-20 mL) | - | - | Marginal Ear Vein |
| 63 | 3rd Booster Immunization | 100 µg | Saline/PBS (No Adjuvant) | Subcutaneous |
| 70 | 1st Production Bleed | - | - | Marginal Ear Vein |
| 84 | 4th Booster Immunization | 100 µg | Saline/PBS (No Adjuvant) | Subcutaneous |
| 90 | Terminal Bleed | - | - | Cardiac Puncture (under anesthesia) |
Table 1: General Rabbit Immunization Schedule. This schedule is adapted from standard protocols and may be modified.[8][10][11]
Methodology:
-
Pre-immune Bleed: On Day 0, collect 5-10 mL of blood from the rabbit's marginal ear vein to serve as a negative control.
-
Immunogen Preparation: For the primary immunization, emulsify the this compound-KLH immunogen with an equal volume of CFA to a final concentration of 200 µg in 1 mL. For booster shots, use IFA.[10][11]
-
Injection: Administer the emulsion via subcutaneous injections at multiple sites across the back.[10]
-
Bleeding: Collect blood from the ear vein on the scheduled days. For terminal bleeds, euthanize the rabbit according to approved institutional animal care guidelines.[12]
-
Serum Preparation: Allow the collected blood to clot at room temperature for 1-2 hours, then at 4°C overnight. Centrifuge at 2,500 x g for 20 minutes to separate the serum.[10] Aliquot the serum and store at -20°C or -80°C.
Protocol 3: Antibody Titer Screening by Indirect ELISA
The titer of the antiserum is determined to assess the immune response. This is done by testing serial dilutions of the serum against the coating antigen (this compound-BSA).
Materials:
-
This compound-BSA conjugate
-
96-well ELISA plates
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 3% non-fat dry milk or BSA in PBST
-
Pre-immune and immune sera
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader
Methodology:
-
Coating: Dilute this compound-BSA to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Prepare serial dilutions of the rabbit anti-serum (e.g., 1:100 to 1:128,000) in Blocking Buffer. Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature. Use pre-immune serum as a negative control.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody according to the manufacturer's instructions in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Measure the optical density (OD) at 450 nm. The titer is defined as the highest dilution that gives a signal significantly above the pre-immune serum background.
Expected Data:
| Serum Dilution | Pre-immune Serum OD 450nm | Immune Serum OD 450nm (Rabbit 1) | Immune Serum OD 450nm (Rabbit 2) |
| 1:1,000 | 0.105 | >3.000 | >3.000 |
| 1:4,000 | 0.110 | 2.850 | 2.910 |
| 1:16,000 | 0.108 | 1.980 | 2.250 |
| 1:64,000 | 0.102 | 0.850 | 1.120 |
| 1:256,000 | 0.099 | 0.250 | 0.410 |
Table 2: Example of Antibody Titer Data from an Indirect ELISA. The titer is often determined as the dilution giving half-maximal binding.
Section II: Immunoassay Application Protocol
Protocol 4: Quantitative Analysis by Competitive ELISA
A competitive ELISA is the preferred format for quantifying small molecules like this compound[13][14]. In this assay, free this compound in the sample competes with a fixed amount of labeled or coated antigen for binding to a limited amount of specific antibody. The signal is inversely proportional to the concentration of this compound in the sample.
Principle: The microplate is coated with this compound-BSA. The sample (containing unknown this compound) is pre-incubated with the specific polyclonal antibody. This mixture is then added to the plate. Free this compound in the sample will bind to the antibody, preventing it from binding to the coated this compound-BSA. The amount of antibody bound to the plate is then detected with an HRP-conjugated secondary antibody. A lower signal indicates a higher concentration of this compound in the sample.
Materials:
-
All materials from Protocol 3
-
This compound standard solution (for standard curve)
-
Samples for analysis
Methodology:
-
Coating and Blocking: Coat and block a 96-well plate with this compound-BSA as described in Protocol 3.
-
Standard Curve Preparation: Prepare serial dilutions of a known concentration of free this compound standard (e.g., from 1000 ng/mL to 0.1 ng/mL) in your sample buffer.
-
Competition Step: a. In a separate "pre-incubation" plate or tubes, add 50 µL of each standard or unknown sample. b. Add 50 µL of the primary antibody (at a pre-determined optimal dilution, e.g., 1:64,000) to each well. c. Incubate for 1 hour at room temperature to allow the antibody to bind to the free this compound.
-
Transfer to ELISA Plate: Transfer 100 µL of the antibody/sample mixture from the pre-incubation plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1 hour at room temperature.
-
Washing: Discard the solution and wash the plate three times with Wash Buffer.
-
Detection: Proceed with the secondary antibody, substrate, and stop solution steps as described in Protocol 3 (steps 7-11).
-
Data Analysis: a. Calculate the percentage of binding for each standard and sample using the formula: % Binding = (Sample OD / Maximum OD) * 100, where Maximum OD is the signal from the zero-standard well. b. Plot the % Binding versus the log of the this compound concentration for the standards to generate a standard curve. c. Determine the concentration of this compound in the unknown samples by interpolating their % Binding values from the standard curve.[15]
Expected Data:
| This compound (ng/mL) | Avg. OD 450nm | % Binding |
| 0 | 2.550 | 100.0 |
| 0.5 | 2.142 | 84.0 |
| 2 | 1.530 | 60.0 |
| 10 | 0.893 | 35.0 |
| 50 | 0.383 | 15.0 |
| 200 | 0.153 | 6.0 |
| 1000 | 0.102 | 4.0 |
Table 3: Example Data for a this compound Competitive ELISA Standard Curve.
References
- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 2. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 7. This compound | C18H16O7 | CID 3035292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Custom Rabbit Polyclonal Antibody Production Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. abcepta.com [abcepta.com]
- 11. bowdish.ca [bowdish.ca]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Assessing Trypacidin's Effect on Bacterial Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypacidin, a secondary metabolite produced by the fungus Aspergillus fumigatus, has demonstrated notable antibacterial activity. Evidence suggests that its primary mode of action involves the disruption of bacterial cell membranes. A thorough understanding of how this compound interacts with and damages these crucial structures is vital for its development as a potential therapeutic agent.
These application notes provide a comprehensive suite of protocols to meticulously evaluate the effects of this compound on bacterial cell membranes. The described assays are designed to quantify changes in membrane permeability, potential, and fluidity, offering a multi-faceted approach to characterizing the compound's mechanism of action. The protocols are adaptable for both Gram-positive and Gram-negative bacteria, enabling a broad assessment of this compound's antibacterial spectrum.
Experimental Workflow
The following diagram outlines the overall workflow for a comprehensive assessment of this compound's impact on bacterial cell membranes.
Caption: Overall experimental workflow for assessing this compound's effect on bacterial membranes.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Prior to detailed membrane effect analysis, it is crucial to determine the MIC and MBC of this compound against the target bacterial strain(s). This provides the necessary concentration range for subsequent assays.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in the broth medium directly in the 96-well plate.
-
-
Incubation:
-
Add the bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
Subculture 10 µL from each well showing no visible growth onto an appropriate agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Assessment of Membrane Permeability
Leakage of Intracellular Components (Nucleic Acids and Proteins)
Damage to the bacterial cell membrane leads to the leakage of intracellular macromolecules. The release of nucleic acids and proteins can be quantified by measuring the absorbance of the culture supernatant at 260 nm and 280 nm, respectively.[1][2]
Protocol
-
Bacterial Culture Preparation:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells twice with a suitable buffer (e.g., PBS, pH 7.4) and resuspend to a final OD600 of approximately 0.5.
-
-
Treatment with this compound:
-
Expose the bacterial suspension to various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC).
-
Include an untreated control (vehicle only).
-
Incubate at 37°C with shaking.
-
-
Sample Collection and Measurement:
-
At designated time points (e.g., 0, 30, 60, 120 minutes), collect aliquots of the bacterial suspension.
-
Centrifuge the aliquots to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm and 280 nm using a spectrophotometer.
-
Intracellular ATP Leakage
A compromised cell membrane will leak small molecules, including ATP. The amount of extracellular ATP can be quantified using a luciferase-based assay.[3]
Protocol
-
Bacterial Preparation:
-
Prepare bacterial suspensions as described in section 2.1.
-
-
Treatment and Sampling:
-
Treat the bacteria with this compound at various concentrations and time points.
-
Centrifuge the samples to separate the supernatant from the cells.
-
-
ATP Measurement:
-
Use a commercial ATP bioluminescence assay kit.
-
Mix the supernatant with the luciferase reagent according to the manufacturer's instructions.
-
Measure the resulting luminescence using a luminometer.
-
A standard curve with known ATP concentrations should be generated to quantify the amount of leaked ATP.
-
Uptake of Fluorescent Dyes (Propidium Iodide and SYTOX Green)
Propidium Iodide (PI) and SYTOX Green are fluorescent dyes that are impermeant to cells with intact membranes. Upon membrane damage, these dyes enter the cell and intercalate with nucleic acids, leading to a significant increase in fluorescence.[4][5]
Protocol
-
Bacterial Preparation:
-
Prepare and wash bacterial cells as previously described.
-
-
Staining and Treatment:
-
Resuspend the bacteria in a suitable buffer containing either PI (final concentration ~5 µg/mL) or SYTOX Green (final concentration ~1 µM).
-
Add this compound at the desired concentrations.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity over time using a fluorometer or a microplate reader.
-
For PI: Excitation ~535 nm, Emission ~617 nm.
-
For SYTOX Green: Excitation ~488 nm, Emission ~523 nm.
-
An increase in fluorescence indicates membrane permeabilization.
-
Outer Membrane Permeabilization (for Gram-negative bacteria)
The N-phenyl-1-naphthylamine (NPN) assay is specific for assessing the permeability of the outer membrane of Gram-negative bacteria. NPN is a hydrophobic fluorescent probe that shows weak fluorescence in aqueous environments but becomes highly fluorescent upon partitioning into the hydrophobic interior of the cell membrane.[5]
Protocol
-
Bacterial Preparation:
-
Prepare and wash Gram-negative bacterial cells.
-
-
Assay:
-
In a 96-well black plate, mix the bacterial suspension with NPN (final concentration ~10 µM).
-
Add various concentrations of this compound.
-
Measure the fluorescence intensity immediately and over time.
-
Excitation ~350 nm, Emission ~420 nm.
-
An increase in fluorescence indicates that this compound has disrupted the outer membrane, allowing NPN to access the inner membrane.
-
Assessment of Membrane Potential and Fluidity
Membrane Potential Assay
The membrane potential-sensitive dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), can be used to monitor changes in the cytoplasmic membrane potential. In energized cells with a negative-inside membrane potential, this cationic dye accumulates and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and a subsequent increase in fluorescence.[4]
Protocol
-
Bacterial Preparation and Staining:
-
Prepare and wash bacterial cells.
-
Incubate the cells with DiSC3(5) (final concentration ~1 µM) in a buffer containing a low concentration of K+ to allow for dye uptake and fluorescence quenching.
-
-
Treatment and Measurement:
-
Add this compound at various concentrations.
-
Monitor the fluorescence intensity over time.
-
Excitation ~622 nm, Emission ~670 nm.
-
An increase in fluorescence indicates membrane depolarization.
-
Membrane Fluidity Assay
Laurdan is a fluorescent probe that reports on the phase state of the lipid bilayer. Its emission spectrum shifts depending on the polarity of its environment, which is influenced by the packing of lipid acyl chains. This allows for the quantification of membrane fluidity.[1][2]
Protocol
-
Bacterial Preparation and Staining:
-
Treat bacterial cells with this compound for a defined period.
-
Incubate the treated and untreated cells with Laurdan (final concentration ~10 µM).
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission intensities at 440 nm and 490 nm with an excitation wavelength of 350 nm.
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).
-
A decrease in the GP value indicates an increase in membrane fluidity.
-
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Bacterial Membrane Permeability
| Assay | This compound Concentration | Result (Mean ± SD) |
| OD260 | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value | |
| OD280 | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value | |
| Extracellular ATP (µM) | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value | |
| PI Fluorescence (RFU) | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value | |
| NPN Fluorescence (RFU) | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value |
Table 2: Effect of this compound on Membrane Potential and Fluidity
| Assay | This compound Concentration | Result (Mean ± SD) |
| DiSC3(5) Fluorescence (RFU) | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value | |
| Laurdan GP Value | Control (Vehicle) | Value |
| 0.5x MIC | Value | |
| 1x MIC | Value | |
| 2x MIC | Value |
Visualization of Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of events when this compound disrupts the bacterial cell membrane.
Caption: Proposed mechanism of this compound-induced bacterial cell death via membrane disruption.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on bacterial cell membranes. By employing a combination of these assays, researchers can gain detailed insights into the compound's mechanism of action, which is essential for its further development as a novel antimicrobial agent. The quantitative data generated will facilitate a clear understanding of the dose-dependent and time-dependent effects of this compound on membrane integrity and function.
References
- 1. Laurdan Membrane Fluidity Assay [bio-protocol.org]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.6. ATP Leakage Assay [bio-protocol.org]
- 4. frontiersin.org [frontiersin.org]
- 5. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Stable Trypacidin Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypacidin, a mycotoxin produced by Aspergillus fumigatus, has demonstrated significant cytotoxic and antimicrobial activities.[1][2] However, its inherent instability, likely associated with the reactive quinone epoxide moiety, may limit its therapeutic development. These application notes provide a comprehensive guide for the rational design and synthesis of stable this compound analogues. This document outlines a proposed synthetic pathway to the core structure, strategies for enhancing chemical stability, and detailed, actionable protocols for synthesis and evaluation.
Introduction: The Rationale for Stable this compound Analogues
This compound exhibits potent biological effects, including cytotoxicity against human lung cells with an IC50 of approximately 7 µM, by inducing oxidative stress through the production of nitric oxide and hydrogen peroxide.[1][2] Its antimicrobial properties have also been noted. The core structure of this compound features a unique spiro[benzofuran-2,6'-cyclohexa-1,4-diene] system with a reactive epoxide on the quinone ring. This quinone epoxide functionality is a known electrophile, susceptible to nucleophilic attack, which can lead to degradation and loss of activity, posing a significant hurdle for its development as a therapeutic agent.
The development of chemically stable analogues is crucial to harnessing the therapeutic potential of this compound. By modifying the core structure to reduce its reactivity while maintaining or enhancing its biological activity, it is possible to generate lead compounds with improved druggability. This document provides a roadmap for achieving this goal through targeted chemical synthesis.
Proposed Synthetic Pathway for the this compound Core Structure
A total synthesis of this compound has not been reported in the literature. Therefore, a plausible retrosynthetic approach is proposed here, based on established methodologies for the synthesis of the key structural motifs: the substituted benzofuran and the spirodienone.
Retrosynthetic Analysis:
The synthesis of the this compound core can be envisioned through the oxidative dearomatization of a suitably substituted phenolic precursor. This key step would form the spirodienone ring system. The phenolic precursor itself can be assembled from simpler aromatic building blocks.
Forward Synthesis (Proposed):
The proposed forward synthesis involves three main stages:
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Synthesis of the Substituted Benzofuran: Preparation of a 2,4-dihydroxyacetophenone derivative.
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Coupling and Phenol Elaboration: Coupling of the benzofuran precursor with a protected hydroquinone derivative to form the key phenolic precursor.
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Oxidative Dearomatization and Epoxidation: Spirocyclization via oxidative dearomatization to form the spirodienone, followed by epoxidation.
dot
References
Application Notes: Utilizing Trypacidin for the Study of Oxidative Stress-Induced Necrotic Cell Death
Introduction
Trypacidin, a mycotoxin produced by Aspergillus fumigatus, has been identified as a potent inducer of necrotic cell death in mammalian cells, particularly those of pulmonary origin.[1][2] Its mechanism of action, characterized by the rapid induction of oxidative stress, provides a valuable tool for researchers studying the molecular pathways of necrosis. These application notes detail the use of this compound as a chemical inducer of necrotic cell death, offering protocols for its application and outlining its mechanism of action. Unlike programmed cell death pathways such as apoptosis, this compound-induced necrosis is distinguished by early plasma membrane disruption and the release of cellular contents, without the hallmark features of apoptosis like apoptotic body formation.[1][2]
Mechanism of Action
This compound's cytotoxic effects are initiated within the first hour of cellular exposure.[1][2] The primary mechanism involves the intracellular generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), specifically hydrogen peroxide (H₂O₂) and nitric oxide (NO).[1][2][3] This surge in oxidative stress is a critical trigger that leads to a loss of cell viability and subsequent cell lysis over a 24-hour period.[1][3] The resulting cell death is characterized as necrotic, as it does not involve the activation of the apoptotic cascade.[1][2]
Applications in Research
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Induction of Necrotic Cell Death: this compound serves as a reliable and potent agent for inducing necrosis in vitro, making it a useful tool for studying the cellular and molecular events involved in this form of cell death.
-
Oxidative Stress Studies: Given its rapid induction of ROS and RNS, this compound can be employed in studies focused on the cellular response to oxidative stress and the efficacy of antioxidant compounds.[1][2]
-
Drug Discovery: The this compound-induced cell death model can be utilized in high-throughput screening assays to identify novel compounds that protect against necrotic cell death.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound on A549 human lung carcinoma cells.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | A549 | Cell Viability (MTT Assay) | 7.4 ± 2.0 | [3] |
| This compound | A549 | Cell Lysis (LDH Assay) | 7.4 ± 2.4 | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
A549 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 1%. Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Measurement of Cell Lysis using Lactate Dehydrogenase (LDH) Assay
This protocol quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
A549 cells
-
This compound
-
Complete cell culture medium
-
LDH assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell lysis relative to the positive control.
Protocol 3: Detection of Intracellular ROS and RNS
This protocol uses fluorescent probes to detect the generation of H₂O₂ and NO.
Materials:
-
A549 cells
-
This compound
-
H₂-DCF-DA (for H₂O₂) and DAF-FM diacetate (for NO) fluorescent probes
-
Propidium Iodide (PI) for dead cell staining
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in a suitable culture dish and treat with this compound (e.g., 50 µM) or vehicle control for 2 to 24 hours.[4]
-
Probe Loading: In the last 30 minutes of incubation, add H₂-DCF-DA (final concentration 10 µM) or DAF-FM diacetate (final concentration 5 µM) to the cells.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in fresh medium.
-
Dead Cell Staining: Add PI to a final concentration of 1 µg/mL to distinguish live from dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. H₂-DCF-DA fluorescence is typically measured in the FITC channel, DAF-FM in the FITC channel, and PI in the PE or PerCP channel.
-
Data Analysis: Quantify the percentage of cells positive for ROS/RNS and/or cell death.
Visualizations
Caption: Mechanism of this compound-induced necrotic cell death.
Caption: Workflow for assessing this compound cytotoxicity.
References
- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trypacidin Production from Aspergillus fumigatus
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the fermentation of Aspergillus fumigatus for trypacidin production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied? A1: this compound is a polyketide secondary metabolite produced by the fungus Aspergillus fumigatus.[1][2] It was initially identified as an anti-protozoal agent active against Trypanosoma cruzi and is also known for its cytotoxic properties against human lung cells.[3][4] Its role as a potential virulence factor in aspergillosis and its antiphagocytic properties make it a subject of interest in medical and drug development research.[5][6]
Q2: Where is this compound located in the fungal culture? A2: this compound is a spore-borne toxin.[4][5] Studies have shown that in stationary liquid cultures, the produced this compound is found in the spores covering the mycelial surface, not within the mycelium itself.[7][8] Therefore, low yields can often be correlated with poor sporulation.[7]
Q3: Are all Aspergillus fumigatus strains capable of producing this compound? A3: No, there is significant strain-to-strain variability. For example, the widely studied CEA10-derived strains do not produce this compound, whereas strain AF293 does.[9] One study found that out of forty A. fumigatus strains, thirty produced this compound, while ten did not.[5] It is crucial to screen and select a known this compound-producing strain for fermentation experiments.
Q4: What are the key regulatory factors in this compound biosynthesis? A4: The biosynthesis of this compound is governed by the tpc gene cluster, which comprises 13 genes.[1][5] This cluster is regulated by several transcription factors. Key global regulators include LaeA and the conidiation-specific transcription factor BrlA.[3][9] Within the cluster, the Zn2Cys6 transcription factor TpcE and its co-activator TpcD are also essential for this compound production.[9]
Troubleshooting Guide
Problem 1: My A. fumigatus culture is not producing any detectable this compound.
| Possible Cause | Suggested Solution |
| Incorrect Fungal Strain | Verify that you are using a known this compound-producing strain of A. fumigatus (e.g., AF293, CBS101355).[3][9] Not all strains have a functional this compound biosynthetic cluster.[9] |
| Suboptimal Culture Medium | This compound is often not produced or produced at very low levels in standard media like Potato Dextrose Broth (PDB) without supplementation.[3] Try switching to a solid substrate like moistened autoclaved wheat grains, which has been shown to support production.[4] Alternatively, amend liquid media with known inducers. |
| Inappropriate Culture Conditions | Production is sensitive to temperature. The optimal temperature for this compound production is often lower than the optimal temperature for fungal growth.[10] Fermentations at 25°C have been successful.[3][4] Ensure adequate incubation time, typically 7-13 days.[3][4] |
| Lack of Sporulation | Since this compound is localized to the conidia (spores), conditions that do not favor sporulation will result in no yield.[7] For liquid cultures, exposing the mycelial pellets to daylight without medium can induce conidiogenesis.[11] |
| Ineffective Extraction | Ensure your extraction solvent and method are appropriate. Methanol or chloroform are commonly used to extract this compound from lyophilized cultures or harvested spores.[3][4][7] |
Problem 2: this compound yield is very low or inconsistent between batches.
| Possible Cause | Suggested Solution |
| Suboptimal Fermentation Parameters | Systematically optimize parameters such as pH, temperature, and agitation speed. For other A. fumigatus secondary metabolites, a neutral pH (7.0), moderate temperature (34°C), and a shaker speed of 100-220 rpm have been shown to be effective, though this may need specific optimization for this compound.[12][13] |
| Media Composition Variability | Standardize the preparation of your fermentation medium. If using complex media like PDB or wheat grains, be aware of batch-to-batch variability in the raw materials. |
| Inducer Concentration | If using chemical or natural inducers, their concentration is critical. For example, when using crude drug extracts to induce production, a concentration of 2.4 mg/mL was found to be effective.[3] |
| Incomplete Extraction | The extraction process may not be efficient. Ensure the fungal biomass is thoroughly homogenized or lyophilized to allow for complete solvent penetration.[3][10] Repeat the extraction process multiple times and pool the extracts. |
| Degradation of Product | This compound may be sensitive to light or temperature. Protect extracts from light and store them at low temperatures to prevent degradation before analysis. |
Quantitative Data Summary
Table 1: Inducers of this compound Production in A. fumigatus (Strain CBS101355) in PDB Medium Data summarized from Wakana, D., et al. (2022).[3]
| Inducer (Crude Drug Extract) | Observation |
| Kyokatsu (Notopterygium) | Induced this compound production |
| Kyonin (Apricot kernel) | Induced this compound production |
| Kujin (Sophora root) | Induced this compound production |
| Goboshi (Burdock fruit) | Induced the highest level of this compound |
| Goma (Sesame) | Induced this compound production |
| Shokyo (Ginger) | Induced this compound production |
| Shin'i (Magnolia flower) | Induced this compound production |
| Togashi (Benincasa seed) | Induced this compound production |
| Bukuryo (Poria sclerotium) | Induced this compound production |
| Control (PDB only) | No this compound produced |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Method 1 (Wakana, D., et al., 2022)[3] | Method 2 (Gauthier, T., et al., 2012)[4] |
| Column | Mightysil RP-18 GPII (3 x 250 mm, 5 µm) | Luna 5 µm C18 (150 x 2.1 mm) |
| Mobile Phase A | 0.5% Formic Acid in Water | 16.6 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.5% Formic Acid | Acetonitrile |
| Gradient | 20% B to 95% B over 17 min | 20% B to 50% B over 25 min, then to 90% B |
| Flow Rate | 0.5 mL/min | 0.2 mL/min |
| Detection (DAD) | 200-400 nm (Max UV at 287 nm) | Diode Array Detector (DAD) |
| Column Temp. | 40°C | Not specified |
Visualized Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the antiphagocytic this compound gene cluster in the human-pathogenic fungus Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Distribution of this compound in cultures of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 12. ibbj.org [ibbj.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Trypacidin Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with scaling up Trypacidin production from Aspergillus fumigatus.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scaling up of this compound fermentation, purification, and analysis.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TRYP-001 | Low or No this compound Yield in Fermentation | 1. Suboptimal Culture Conditions: Incorrect temperature, pH, or aeration for A. fumigatus. 2. Inappropriate Media Composition: Lack of essential nutrients or presence of inhibitory substances. 3. Poor Inoculum Quality: Low spore viability or insufficient inoculum size. 4. Strain Instability: Genetic drift or loss of the this compound biosynthetic gene cluster. | 1. Optimize Fermentation Parameters: Systematically evaluate the effect of temperature (25°C has been shown to favor production over 37°C), pH, and agitation/aeration rates.[1][2] 2. Media Optimization: Screen different carbon and nitrogen sources. Consider supplementing with inducers; for instance, aqueous extracts of certain crude drugs like Goboshi (Burdock Fruit) have been shown to induce this compound production.[3] 3. Inoculum Development: Ensure the use of a fresh, high-viability spore suspension. Optimize the inoculum size for the specific bioreactor volume. 4. Strain Maintenance: Maintain a stock of the high-producing strain and periodically re-evaluate its productivity. |
| TRYP-002 | Inconsistent this compound Yields Between Batches | 1. Variability in Raw Materials: Inconsistent quality of media components. 2. Inconsistent Inoculum: Variation in the age, concentration, or viability of the spore suspension. 3. Process Parameter Fluctuations: Poor control over temperature, pH, or dissolved oxygen during fermentation. | 1. Standardize Raw Materials: Use high-quality, consistent sources for all media components. 2. Standardize Inoculum Preparation: Implement a strict protocol for spore suspension preparation and quantification. 3. Implement Robust Process Control: Utilize automated control systems in bioreactors to maintain stable fermentation conditions. |
| TRYP-003 | Difficulty in Extracting and Purifying this compound | 1. Inefficient Extraction Method: The chosen solvent may not be optimal for extracting this compound from the biomass or culture broth. 2. Degradation of this compound: The compound may be unstable under the extraction or purification conditions (e.g., pH, temperature). 3. Co-elution of Impurities: Other secondary metabolites with similar chemical properties may be difficult to separate from this compound. | 1. Optimize Extraction Protocol: Test different solvents (e.g., methanol, chloroform, ethyl acetate) and extraction times.[3][4] 2. Control Environmental Conditions: Perform extraction and purification at controlled temperatures and avoid extreme pH values. 3. Develop a Multi-step Purification Strategy: Combine different chromatographic techniques (e.g., silica gel chromatography followed by preparative HPLC with different column chemistries or mobile phases) to improve separation.[3] |
| TRYP-004 | Inaccurate Quantification of this compound | 1. Lack of a Pure Standard: Absence of a certified reference standard for calibration. 2. Matrix Effects in LC-MS: Co-eluting compounds from the crude extract can suppress or enhance the ionization of this compound, leading to inaccurate measurements. 3. Suboptimal HPLC/LC-MS Method: The chromatographic method may not provide adequate separation from interfering compounds, or the mass spectrometry parameters may not be optimized for this compound. | 1. Purify or Purchase a Standard: If a commercial standard is unavailable, purify this compound to a high degree and characterize it thoroughly (e.g., by NMR and high-resolution mass spectrometry) to use as a reference.[3] 2. Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and minimize matrix effects. 3. Method Validation: Develop and validate the analytical method for linearity, accuracy, precision, and specificity using a purified standard. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced by Aspergillus fumigatus?
This compound is a polyketide secondary metabolite produced by the fungus Aspergillus fumigatus.[3] Secondary metabolites are not essential for the primary growth of the organism but are thought to play roles in defense, competition, and survival in its natural environment.[5] this compound has been shown to have cytotoxic and anti-protozoal activities.[3]
Q2: What are the key genes involved in this compound biosynthesis?
The biosynthesis of this compound is governed by a set of genes organized in a biosynthetic gene cluster (BGC), referred to as the tpc cluster. This cluster contains the core non-reducing polyketide synthase (NR-PKS) gene, tpcC, along with genes encoding other enzymes like methyltransferases and oxidoreductases that modify the polyketide backbone to form the final this compound molecule. The process is regulated by transcription factors such as LaeA and BrlA.
Q3: At what stage of fungal growth is this compound typically produced?
Like many fungal secondary metabolites, this compound is generally produced during the stationary phase of growth (idiophase), after the initial phase of rapid biomass accumulation (trophophase).[5]
Q4: How does temperature affect this compound production?
Studies have shown that temperature can significantly impact this compound production. For instance, A. fumigatus cultures grown at 25°C have been found to produce higher levels of this compound compared to cultures grown at 37°C.[1][2] This suggests that lower incubation temperatures may favor the expression of the this compound biosynthetic gene cluster.
Q5: Can the fermentation medium be modified to enhance this compound yield?
Yes, media composition is a critical factor. The addition of certain crude drug extracts, such as Goboshi (Burdock Fruit), has been shown to induce this compound production in A. fumigatus.[3] Optimization of carbon and nitrogen sources, as well as trace elements, can also significantly impact yield.
Data on this compound Production
Table 1: Effect of Temperature on this compound Production
| Temperature | Relative this compound Yield | Reference |
| 25°C | High | [1][2] |
| 37°C | Low | [1][2] |
Table 2: Induction of this compound Production by Crude Drug Extracts
| Crude Drug Extract | Induction of this compound Production |
| Goboshi (Burdock Fruit) | Yes (Highest observed induction) |
| Kyokatsu (Notopterygium) | Yes |
| Kyonin (Apricot Kernel) | Yes |
| Kujin (Sophora Root) | Yes |
| Goma (Sesame) | Yes |
| Shokyo (Ginger) | Yes |
| Shin'i (Magnolia Flower) | Yes |
| Togashi (Benincasa Seed) | Yes |
| Bukuryo (Poria Sclerotium) | Yes |
| Control (No Extract) | No |
| Data synthesized from a study by[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from A. fumigatus Culture
This protocol is adapted from methodologies described in the literature.[3][4]
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Cultivation: Culture A. fumigatus in a suitable liquid medium (e.g., Potato Dextrose Broth) supplemented with an inducer if desired (e.g., 4.8 mg/mL Goboshi extract) at 25°C for 7 days with shaking.[3]
-
Harvesting: After incubation, lyophilize the entire culture broth.
-
Initial Extraction: Extract the lyophilized material with methanol at room temperature for 24 hours.
-
Filtration and Concentration: Filter the extract to remove fungal biomass. Evaporate the solvent from the filtrate under vacuum to obtain a crude methanol extract.
-
Liquid-Liquid Partitioning (Optional): For further purification, dissolve the crude extract in water and perform sequential extractions with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. This compound is expected to partition into the moderately polar organic phases like chloroform or ethyl acetate.[3]
-
Drying and Storage: Evaporate the solvent from the desired fraction. Store the dried crude extract at -20°C until further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for HPLC analysis.[3]
-
Sample Preparation: Dissolve the dried extract in a known volume of 50% acetonitrile (or a suitable solvent) and centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.[3]
-
HPLC System and Column:
-
System: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 3 x 250 mm, 5 µm particle size).[3]
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of purified this compound.
-
Inject the prepared sample supernatant.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
Visualizations
References
- 1. Temperature during conidiation affects stress tolerance, pigmentation, and this compound accumulation in the conidia of the airborne pathogen Aspergillus fumigatus | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Trypacidin in Aqueous Solutions for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using trypacidin in aqueous solutions for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1] For most biological assays, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q2: What is the recommended storage condition for this compound?
A2: this compound is supplied as a solid and should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions in DMSO should also be stored at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[2]
Q3: My this compound precipitates when I add it to my aqueous bioassay medium. Why is this happening and how can I prevent it?
A3: Precipitation is a common issue when diluting a hydrophobic compound from an organic solvent stock into an aqueous medium.[3][4][5][6] This occurs because the compound's solubility limit is exceeded in the final aqueous solution. To prevent this, you can:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[3] Keeping the DMSO concentration in this range can help maintain this compound solubility.
-
Modify the dilution method: Instead of adding the this compound stock directly to the full volume of your assay medium, try pre-diluting it in a smaller volume of medium first, with vigorous mixing, before adding it to the rest of the well.[5]
-
Use a stepwise dilution: Serially dilute the concentrated DMSO stock in DMSO first to get closer to the final concentration before the final dilution into the aqueous medium.[3]
-
Consider co-solvents or surfactants: For particularly challenging situations, the use of biocompatible co-solvents (e.g., PEG400) or non-ionic surfactants (e.g., Tween 80, Polysorbate 20) in the final assay medium can help to increase the solubility of hydrophobic compounds.[7][8]
Q4: What is the mechanism of action of this compound?
A4: this compound exhibits its biological activity through multiple mechanisms. In bacteria, it disrupts the integrity and permeability of the cell wall and membrane, leading to the leakage of cellular contents and ultimately cell death.[1] In human lung cells, this compound induces the formation of nitric oxide (NO) and hydrogen peroxide (H₂O₂), leading to oxidative stress and subsequent necrotic cell death.[3][9]
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Medium
Symptoms:
-
Visible particulate matter or cloudiness in the well after adding this compound.
-
Inconsistent or lower-than-expected bioactivity.
Possible Causes:
-
Final DMSO concentration is too low to maintain solubility.
-
The aqueous solubility of this compound has been exceeded.
-
Improper mixing technique during dilution.
Solutions:
| Solution ID | Description | Experimental Protocol |
| TS-01-A | Optimize Final DMSO Concentration | Determine the maximum DMSO concentration your cells can tolerate (typically 0.1-0.5%). Prepare your this compound working solutions such that the final DMSO concentration in the assay is at this maximum tolerated level. For example, to achieve a 0.5% final DMSO concentration in a 100 µL final assay volume, add 0.5 µL of your this compound stock in 100% DMSO. |
| TS-01-B | Improve Dilution Technique | Instead of adding the small volume of DMSO stock directly to the well, first add the required volume of stock to an empty microfuge tube. Then, add a small volume of the pre-warmed (37°C) cell culture medium to the tube and vortex immediately to ensure rapid mixing. Transfer this pre-diluted solution to the final assay plate.[5] |
| TS-01-C | Utilize a Surfactant | Incorporate a low concentration of a biocompatible, non-ionic surfactant like Tween 80 or Polysorbate 20 into your assay medium. A final concentration of 0.01% to 0.1% is a good starting point. Prepare a stock solution of the surfactant in your medium and use this for your final dilutions of this compound. Always include a vehicle control with the surfactant alone to assess any effects on your cells. |
Issue 2: Inconsistent or No Bioactivity
Symptoms:
-
High variability between replicate wells.
-
Lack of a clear dose-response relationship.
-
No observable effect at expected active concentrations.
Possible Causes:
-
Precipitation of this compound leading to a lower effective concentration.
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Degradation of this compound in the aqueous solution.
-
Adsorption of the hydrophobic compound to plasticware.
Solutions:
| Solution ID | Description | Experimental Protocol |
| TS-02-A | Address Precipitation | Follow the troubleshooting steps outlined in Issue 1 . Visual inspection of the wells under a microscope before and after adding the compound can help confirm if precipitation is occurring. |
| TS-02-B | Minimize Time in Aqueous Solution | Prepare fresh dilutions of this compound in your aqueous medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. |
| TS-02-C | Use Low-Binding Plates | If you suspect adsorption to plasticware is an issue, consider using low-protein-binding microplates for your assays. |
| TS-02-D | Verify Stock Solution Integrity | If you have stored your DMSO stock solution for a long time, its integrity might be compromised. Consider preparing a fresh stock solution from solid this compound. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₇ | [1] |
| Molecular Weight | 344.3 g/mol | [10] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO and methanol | [1] |
| Storage (Solid) | -20°C (≥ 4 years stability) | [1] |
| Storage (DMSO Stock) | -20°C (long-term) or 4°C (short-term) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Prepare a stock solution by dissolving the solid this compound in 100% DMSO. For example, to make a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Procedure for Diluting this compound for Cell-Based Assays
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is being generated. This ensures that the volume of DMSO added to each well is consistent across different concentrations.[3]
-
Pre-warm the cell culture medium to 37°C.
-
For each final concentration, add the required volume of the DMSO stock (or diluted stock) to a sterile microfuge tube.
-
Add a small volume of the pre-warmed medium to the microfuge tube and immediately vortex to mix.
-
Transfer the resulting solution to the corresponding well of the cell culture plate containing cells and the remaining volume of medium.
-
Gently mix the contents of the well by pipetting up and down a few times or by gentle agitation of the plate.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO without this compound to a set of wells.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C18H16O7 | CID 3035292 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Trypacidin Insolubility
Welcome to the technical support center for Trypacidin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving or precipitating when added to my cell culture medium?
A1: this compound is a hydrophobic fungal metabolite with poor aqueous solubility. Direct dissolution in saline buffers or cell culture media is often unsuccessful. Precipitation typically occurs when a concentrated stock solution, made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous medium.[1][2] This "solvent-shift" causes the compound to crash out of solution due to the drastic change in polarity.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound.[3] It is effective at dissolving the compound, and numerous studies have successfully used DMSO-based stocks for cell culture experiments.[4][5][6]
Q3: What is a safe final concentration of DMSO for my cell culture experiments?
A3: Most cell lines can tolerate final DMSO concentrations up to 0.5%, with many tolerating up to 1% without significant cytotoxicity. However, this tolerance is cell-line dependent. It is critical to determine the maximum tolerable DMSO concentration for your specific cells. Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated samples.[4][7]
Q4: I observed a precipitate in my medium, but the pH has not changed. What could be the cause?
A4: If you observe a precipitate without a corresponding pH change (which often indicates microbial contamination), the likely cause is the precipitation of the compound itself or interactions with media components.[8] Factors like temperature shifts (e.g., adding a cold stock to warm media), high compound concentration exceeding its solubility limit, or interactions with salts and proteins in the medium can all lead to precipitation.[1]
Q5: Are there alternative methods to improve this compound solubility in my working solution?
A5: While less documented specifically for this compound, general techniques for enhancing the solubility of hydrophobic drugs can be explored. These include the use of co-solvents (e.g., PEG400), formulation with solubilizing agents like cyclodextrins, or the use of non-ionic surfactants such as Tween 80.[9][10] If you choose to explore these, extensive validation and appropriate controls are necessary.
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for cell culture.
| Problem | Potential Cause | Recommended Solution |
| This compound Powder Won't Dissolve | Incorrect solvent choice. | Use 100% cell culture grade DMSO to prepare a high-concentration primary stock solution.[3] |
| Precipitate Forms Immediately | Solvent Shock: Abrupt change in polarity when adding DMSO stock to aqueous media.[1] | 1. Pre-warm the cell culture medium to 37°C.[2]2. Add the DMSO stock solution drop-by-drop to the center of the vortex while gently mixing the medium.[1]3. Avoid adding the stock directly to the wall of the vessel. |
| Solution Becomes Cloudy Over Time | Kinetic vs. Thermodynamic Solubility: The compound was initially dissolved but is not stable at that concentration in the aqueous environment. | 1. Lower the final concentration of this compound in the working solution.2. Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.[1]3. Prepare the working solution fresh immediately before adding it to the cells. |
| Inconsistent Experimental Results | Inaccurate Dosing: Precipitated compound is not bioavailable to the cells, leading to a lower effective concentration. | 1. Visually inspect the media in culture plates for any signs of precipitation (cloudiness, crystals) using a microscope before and during the experiment.[1]2. Follow the validated solubilization protocol carefully. |
| Cell Toxicity in Vehicle Control | Final DMSO concentration is too high for the specific cell line. | 1. Reduce the final DMSO concentration by increasing the concentration of your primary stock solution.2. Perform a dose-response curve for DMSO alone to determine the highest non-toxic concentration for your cells. |
Data & Protocols
Table 1: Solvent & Concentration Guidelines for this compound
| Parameter | Recommendation | Notes |
| Primary Stock Solvent | 100% DMSO (Cell Culture Grade) | Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Primary Stock Concentration | 10-50 mM | A higher stock concentration allows for smaller volumes to be added to the media, keeping the final DMSO concentration low. |
| Typical Final Concentration | 1-50 µM | The cytotoxic IC50 for this compound in A549 lung cells is approximately 7 µM.[5][11] |
| Max Final DMSO Concentration | ≤ 1.0% (Cell-line dependent) | Studies have successfully used 1% DMSO as a vehicle control with this compound.[4][5] Always validate for your specific cell line. |
Protocol: Preparation of this compound Stock and Working Solutions
This protocol details the recommended two-step dilution method to minimize precipitation.
Materials:
-
This compound powder
-
Cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Target cell culture medium (pre-warmed to 37°C)
Procedure:
-
Prepare Primary Stock Solution (e.g., 20 mM in DMSO):
-
Calculate the required mass of this compound powder (M.W. = 344.32 g/mol ).
-
Under sterile conditions, add the appropriate volume of 100% DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming (to 37°C) or sonication may assist, but check for compound stability under these conditions first.[2]
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
This step helps to gradually lower the DMSO concentration.
-
Dilute the primary stock 1:10 or 1:20 in pre-warmed (37°C) culture medium. Mix gently but thoroughly. This solution is less stable and should be used immediately.
-
-
Prepare Final Working Solution:
-
Determine the volume of the primary stock (or intermediate dilution) needed to achieve your final desired this compound concentration. Ensure the final DMSO concentration remains below the toxic threshold for your cells (e.g., ≤ 0.5%).
-
Add the required volume of pre-warmed (37°C) cell culture medium to a sterile tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise into the center of the liquid.
-
Visually inspect for any signs of precipitation.
-
Immediately add the final working solution to your cell culture plates.
-
Visual Guides & Workflows
Workflow for Preparing this compound Working Solutions
Caption: Standard workflow for preparing this compound solutions.
Troubleshooting Precipitation Issues
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 5. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Trypacidin detection in complex biological samples
Welcome to the technical support center for the detection of Trypacidin in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am unable to detect this compound in my biological samples using LC-MS/MS. What are the common causes?
A1: Failure to detect this compound can stem from several factors:
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Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. Extraction efficiency can be highly dependent on the solvent system and the nature of the biological sample (e.g., serum, plasma, bronchoalveolar lavage [BAL] fluid).
-
Analyte Degradation: this compound may be unstable in the biological matrix or during the sample preparation process. Factors such as temperature, pH, and enzymatic activity can contribute to degradation.
-
Matrix Effects: Co-eluting endogenous substances from complex matrices can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification or false negatives.[1][2][3]
-
Insufficient Sensitivity: The concentration of this compound in the sample may be below the limit of detection (LOD) of the analytical method.
-
Suboptimal LC-MS/MS Parameters: The chromatographic conditions (column, mobile phase, gradient) and mass spectrometry parameters (ionization mode, precursor/product ions, collision energy) may not be optimized for this compound.
Q2: What is the recommended method for detecting this compound?
A2: The primary analytical method for the sensitive and selective detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) can also be used, particularly for purified samples or when mass spectrometry is not available.[4][5] Currently, there are no commercially available immunoassays, such as ELISA, specifically for this compound detection.
Q3: I am observing high variability in my quantitative results. What could be the issue?
A3: High variability is often attributed to inconsistent sample preparation and significant matrix effects.[1][2] It is crucial to standardize every step of the workflow, from sample collection and storage to extraction and analysis. To compensate for matrix effects, consider the following strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample being analyzed.[2]
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard for this compound is the most effective way to correct for both extraction variability and matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used, but its performance must be carefully validated.[2][6]
-
Sample Dilution: The "dilute and shoot" approach can minimize matrix effects by reducing the concentration of interfering components, though this may compromise sensitivity.[1]
-
Effective Sample Clean-up: Employing solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of matrix components prior to LC-MS/MS analysis.[7][8][9]
Q4: Where can I obtain a certified reference material or analytical standard for this compound?
A4: Currently, there appears to be no commercially available certified reference material (CRM) for this compound. Researchers often need to purify this compound from Aspergillus fumigatus cultures.[5][10] The purity of the isolated compound should be confirmed by techniques such as NMR and high-resolution mass spectrometry before use as a standard for quantification.[11]
Q5: How should I store my biological samples to ensure this compound stability?
-
Process samples as quickly as possible after collection.
-
If storage is necessary, freeze samples at -80°C.
-
Minimize freeze-thaw cycles, as this can lead to analyte degradation.[16]
-
Conduct your own stability studies by spiking a known concentration of this compound into a blank matrix and analyzing it at different time points and storage conditions.
Troubleshooting Common LC-MS/MS Issues
The following table summarizes common problems encountered during the LC-MS/MS analysis of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal | Inefficient extraction or analyte degradation. | Optimize extraction protocol (see "Experimental Protocols" section). Ensure proper sample storage and handling. |
| Ion suppression due to matrix effects.[1][17] | Implement sample clean-up (SPE, LLE). Use matrix-matched calibration or an internal standard. Dilute the sample extract.[1][2][7] | |
| Incorrect MS/MS parameters. | Optimize precursor and product ion selection, collision energy, and other source parameters for this compound. | |
| Concentration below the limit of detection (LOD). | Use a more sensitive instrument or a sample pre-concentration step like SPE. | |
| Poor Peak Shape (Tailing, Fronting, Broadening) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Optimize the organic solvent percentage. | |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing and connections between the injector, column, and detector.[18] | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase conditions.[18] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column equilibration issue. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Air bubbles in the pump. | Purge the pump to remove any trapped air.[19] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the entire LC system. |
| Matrix components interfering with the signal. | Improve sample clean-up to remove more interfering compounds. | |
| Improperly set MS parameters. | Optimize source and analyzer settings to reduce background noise. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Serum/Plasma
This is a general protocol for mycotoxin extraction and should be optimized and validated for this compound specifically.
-
Sample Pre-treatment: To 1 mL of serum or plasma, add 1 mL of 1% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 2 mL of methanol followed by 2 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis Parameters
These parameters are a starting point and require optimization on your specific instrumentation.
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | 345.1 [M+H]⁺ (based on literature)[4] |
| Product Ions (m/z) | To be determined by infusing a this compound standard and performing product ion scans. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Visual Troubleshooting Guides
Caption: General experimental workflow for this compound detection.
Caption: Logic diagram for troubleshooting no/low signal issues.
References
- 1. lcms.cz [lcms.cz]
- 2. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 3. brill.com [brill.com]
- 4. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 5. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. solid-phase-extraction-techniques-based-on-nanomaterials-for-mycotoxin-analysis-an-overview-for-food-and-agricultural-products - Ask this paper | Bohrium [bohrium.com]
- 9. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The remarkable stability of chimeric, sialic acid-derived alpha/delta-peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycotoxins: Tests for the detection of mycotoxins in food | R-Biopharm [food.r-biopharm.com]
- 18. agilent.com [agilent.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing HPLC Parameters for Trypacidin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved separation of Trypacidin.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for this compound analysis?
A1: A common starting point for this compound analysis is reverse-phase HPLC. Based on published methods, a C18 column is a suitable choice.[1][2] The mobile phase often consists of a gradient of water and acetonitrile (CH3CN), sometimes with an acid modifier like formic acid (HCOOH) to improve peak shape.[1]
Q2: Which detector and wavelength should be used for this compound detection?
A2: A Diode-Array Detector (DAD) or a UV detector is appropriate for detecting this compound.[1] The maximum UV absorption for this compound has been observed at 287 nm, making this a suitable wavelength for detection.[1] Chromatograms can also be monitored at other wavelengths, such as 200 nm, to observe other potential compounds in the sample.[1]
Q3: How can I confirm the peak in my chromatogram is this compound?
A3: Peak identity can be confirmed by comparing the retention time and the UV spectrum of the peak with that of a pure this compound standard.[1] For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass-to-charge ratio (m/z) of the compound. The pseudo-molecular ion peak for this compound has been reported at m/z 345.11.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is drawn out, is a common issue in HPLC.[3][4] For basic compounds like this compound, this can be due to interactions with acidic silanol groups on the silica-based column packing.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the C18 column can interact with basic analytes, causing tailing.
-
Solution: Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or 0.5% formic acid (HCOOH), to the mobile phase.[1] This protonates the silanol groups, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][5]
-
Column Degradation: The column may have degraded due to harsh mobile phase conditions (e.g., high pH) or contamination.[3][4]
-
Solution: Use a guard column to protect the analytical column.[4] If the column is old or has been used extensively, consider replacing it.
-
Issue 2: Poor Resolution or Co-elution
Q: this compound is co-eluting with another compound in my sample. How can I improve the separation?
A: Poor resolution, where two or more peaks overlap, can be addressed by adjusting the mobile phase composition, flow rate, or column temperature.[5]
Potential Causes & Solutions:
-
Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, causing compounds to elute too quickly or too slowly.
-
Solution: Adjust the gradient profile. A shallower gradient can increase the separation between closely eluting peaks.[6] For example, if you are running a gradient from 30% to 100% acetonitrile, try extending the gradient time or starting with a lower initial percentage of acetonitrile.
-
-
Incorrect Flow Rate: A flow rate that is too high can lead to poor separation.[5]
-
Solution: Optimize the flow rate. Slower flow rates can improve resolution, but be mindful of increasing run times.[5]
-
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and resolution.[5]
-
Solution: Use a column oven to maintain a stable temperature. Increasing the temperature can sometimes improve peak shape and resolution for certain compounds.[7]
-
Issue 3: Irreproducible Retention Times
Q: The retention time for my this compound peak is shifting between injections. What could be the cause?
A: Fluctuating retention times can be caused by a variety of factors related to the HPLC system, mobile phase preparation, or the column itself.
Potential Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.[5][8]
-
Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Use HPLC-grade solvents and freshly prepared buffers.[4]
-
-
Column Equilibration: The column may not be properly equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Increase the column equilibration time between runs to ensure the column is ready for the next injection.
-
-
Pump Issues or Leaks: Problems with the HPLC pump can cause variations in the flow rate, leading to inconsistent retention times.
-
Solution: Regularly check for leaks in the system and ensure the pump is functioning correctly.[5]
-
Experimental Protocols & Data
Table 1: Example HPLC Parameters for this compound Separation
| Parameter | Method 1 (DAD-HPLC)[1] | Method 2 (LC-MS)[1] |
| Column | Mightysil RP-18 GPII (3 x 250 mm, 5 µm) | Inertsil ODS-3 (2.1 x 150 mm, 3 µm) |
| Mobile Phase A | Water | 0.5% Formic Acid (HCOOH) in Water |
| Mobile Phase B | Acetonitrile (CH3CN) | Acetonitrile (CH3CN) with 0.5% HCOOH |
| Gradient | 30% B at 0 min, to 100% B at 17 min, hold at 100% B until 35 min | 20% B at 0 min, to 95% B at 17 min, hold at 95% B until 30 min |
| Flow Rate | 0.5 mL/min | 0.2 mL/min |
| Column Temperature | 40°C | 40°C |
| Detection | DAD, 200-400 nm (Chromatogram at 200 nm, Max UV at 287 nm) | Positive ESI Mode |
| Retention Time (tR) | 13.8 min | Not specified |
Detailed Methodologies
Method 1: DAD-HPLC Analysis of this compound [1]
-
Sample Preparation: Dissolve the culture extract in 1 mL of 50% acetonitrile and centrifuge at 10,000 rpm for 5 minutes.
-
HPLC System: Use an HPLC system equipped with a Diode-Array Detector (DAD).
-
Column: A Mightysil RP-18 GPII column (3 x 250 mm, 5 µm) is used.
-
Column Temperature: Maintain the column oven at 40°C.
-
Mobile Phase: Use water as mobile phase A and acetonitrile as mobile phase B.
-
Gradient Elution:
-
Start with 30% acetonitrile at 0 minutes.
-
Increase to 100% acetonitrile over 17 minutes.
-
Hold at 100% acetonitrile until 35 minutes.
-
-
Flow Rate: Set the flow rate to 0.5 mL/min.
-
Detection: Monitor the eluate over a range of 200-400 nm. The chromatogram is typically shown at 200 nm.
Method 2: LC-MS Analysis of this compound [1]
-
Sample Preparation: Dissolve the culture extract in 1 mL of methanol and centrifuge at 10,000 rpm for 5 minutes.
-
LC-MS System: Use an LC-MS system with an Electrospray Ionization (ESI) source.
-
Column: An Inertsil ODS-3 column (2.1 x 150 mm, 3 µm) is used.
-
Column Temperature: Maintain the column oven at 40°C.
-
Mobile Phase: Use 0.5% formic acid in water as mobile phase A and acetonitrile with 0.5% formic acid as mobile phase B.
-
Gradient Elution:
-
Start with 20% B at 0 minutes.
-
Increase to 95% acetonitrile at 17 minutes.
-
Hold at 95% acetonitrile until 30 minutes.
-
-
Flow Rate: Set the flow rate to 0.2 mL/min.
-
Detection: Analyze the samples in positive ESI mode.
Visualizations
Caption: A general workflow for optimizing HPLC parameters.
Caption: Troubleshooting logic for addressing peak tailing.
References
- 1. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 2. scribd.com [scribd.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
reducing batch-to-batch variability in Trypacidin production
Welcome to the technical support center for Trypacidin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound from Aspergillus fumigatus, with a focus on reducing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is consistent production important?
This compound is a secondary metabolite produced by the fungus Aspergillus fumigatus. It has garnered research interest due to its potential as an anti-protozoal and cytotoxic agent[1]. Consistent, high-yield production is crucial for reliable experimental results, scalable manufacturing for potential therapeutic applications, and cost-effective research and development. Batch-to-batch variability can hinder these efforts by introducing uncertainty in compound supply and bioactivity studies.
Q2: What are the primary factors contributing to batch-to-batch variability in this compound production?
Batch-to-batch variability in fungal fermentations is a common challenge. For this compound production, the key contributing factors include:
-
Inoculum Quality: Inconsistencies in the age, viability, and concentration of Aspergillus fumigatus spores or mycelia used for inoculation can lead to variable growth kinetics and metabolite production.
-
Culture Media Composition: Minor variations in the quality and concentration of raw materials (e.g., potato dextrose broth components) can significantly impact secondary metabolism.
-
Fermentation Parameters: Fluctuations in temperature, pH, aeration, and agitation rates between batches can alter the physiological state of the fungus and affect the expression of the this compound biosynthetic gene cluster.
-
Genetic Stability: Serial sub-culturing of Aspergillus fumigatus can lead to genetic drift, potentially resulting in strains with reduced this compound production capacity.
-
Contamination: The introduction of competing microorganisms can inhibit the growth of A. fumigatus or degrade the produced this compound.
Q3: What is the recommended culture medium for consistent this compound production?
Potato Dextrose Broth (PDB) has been successfully used for the production of this compound[1]. For enhanced consistency, it is recommended to use a chemically defined medium where the exact composition is known and can be precisely replicated.
Q4: What are the optimal physical parameters for this compound fermentation?
-
Temperature: Lower temperatures appear to favor this compound production. Studies have shown that cultivation at 25°C results in higher yields compared to 37°C.
-
pH: The optimal pH for Aspergillus fumigatus growth is generally in the range of 4.5 to 7.5[2]. While specific data on the effect of pH on this compound production is limited, it is advisable to maintain a stable pH within this range during fermentation.
-
Aeration and Agitation: Adequate oxygen supply is crucial for the growth of the aerobic fungus A. fumigatus and for the biosynthesis of secondary metabolites. The optimal aeration and agitation rates will depend on the bioreactor geometry and scale. It is a critical parameter to optimize for consistent production.
Q5: How can I accurately quantify this compound in my culture?
High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A common method involves:
-
Extraction: Extracting this compound from the culture broth and/or mycelium using an organic solvent like methanol or ethyl acetate[1].
-
Analysis: Using a C18 reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid)[1].
-
Detection: Detecting this compound using a Diode-Array Detector (DAD) at its maximum absorbance wavelength (around 287 nm)[1]. A standard curve with purified this compound is necessary for accurate quantification.
Q6: What is the role of the tpc gene cluster and its regulators?
This compound biosynthesis is governed by a dedicated gene cluster known as the tpc cluster[3][4]. The expression of this cluster is controlled by global regulatory proteins, primarily LaeA and VeA, which form a velvet complex that influences the expression of many secondary metabolite gene clusters in Aspergillus species[5][6][7]. The regulatory effect of these proteins can be influenced by environmental signals such as light and temperature.
Troubleshooting Guides
Guide 1: Low or No this compound Yield
| Possible Cause | Recommended Action |
| Suboptimal Fermentation Temperature | Cultivate Aspergillus fumigatus at 25°C. Verify and calibrate your incubator/bioreactor temperature sensor. |
| Inappropriate Culture Medium | Start with Potato Dextrose Broth (PDB). If using a defined medium, ensure all components are at the correct concentration. Consider screening different carbon and nitrogen sources. |
| Poor Aeration/Agitation | Increase agitation speed and/or aeration rate. For shake flask cultures, use baffled flasks and ensure an adequate flask-to-medium volume ratio (e.g., 1:5). |
| Incorrect pH | Monitor and control the pH of the culture medium to stay within the optimal growth range for A. fumigatus (pH 4.5-7.5). Buffer the medium or use a pH controller in a bioreactor. |
| Genetic Drift of the Strain | Return to a low-passage stock culture from a cryopreserved vial. Avoid excessive serial sub-culturing. |
| Inactive Biosynthetic Pathway | Try adding inducers. Aqueous extracts of certain crude drugs, such as Goboshi (Burdock fruit), have been shown to induce this compound production[1]. |
Guide 2: High Batch-to-Batch Variability
| Possible Cause | Recommended Action |
| Inconsistent Inoculum | Standardize your inoculum preparation. Use a consistent number of spores per unit volume of medium. Ensure spores are of similar age and viability for each batch. |
| Fluctuations in Fermentation Parameters | Tightly control and monitor temperature, pH, and dissolved oxygen levels throughout the fermentation process. Use a well-calibrated bioreactor for better control. |
| Variability in Media Components | Use high-purity, certified reagents for your culture medium. If using complex media like PDB, consider purchasing from a single reputable supplier and lot number where possible. |
| Intermittent Contamination | Review and reinforce aseptic techniques during media preparation, inoculation, and sampling. Regularly check cultures for signs of contamination under a microscope. |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation
-
Grow Aspergillus fumigatus on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is abundant.
-
Harvest conidia by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Wash the spores by centrifuging the suspension at 3000 x g for 5 minutes, discarding the supernatant, and resuspending the pellet in sterile water. Repeat this step twice.
-
Count the spores using a hemocytometer and adjust the concentration to the desired density (e.g., 1 x 10^6 spores/mL) with sterile water.
-
Use this standardized spore suspension for inoculating your fermentation cultures.
Protocol 2: Submerged Fermentation for this compound Production
-
Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.
-
Dispense the medium into baffled flasks (e.g., 100 mL in a 500 mL flask) and sterilize by autoclaving.
-
Inoculate the cooled medium with the standardized spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the flasks at 25°C with shaking at 180-220 rpm for 7-10 days.
-
Harvest the culture for this compound extraction and analysis.
Protocol 3: HPLC Quantification of this compound
-
Sample Preparation:
-
Homogenize the entire culture (broth and mycelium).
-
Extract a known volume (e.g., 10 mL) with an equal volume of ethyl acetate or methanol by vigorous shaking for 1 hour.
-
Separate the organic phase and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient, for example, starting with 20% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 287 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Data Presentation
Table 1: Effect of Temperature on this compound Production
| Temperature (°C) | Relative this compound Production | Reference |
| 25 | High | Hagiwara et al., 2017 |
| 37 | Low to negligible | Hagiwara et al., 2017 |
Table 2: Effect of Inducers on this compound Production in PDB Medium
| Inducer (Crude Drug Extract) | Relative this compound Production (Peak Area) | Reference |
| Control (No Inducer) | Not Detected | Wakana et al., 2022[1] |
| Goboshi (Burdock Fruit) | +++++ | Wakana et al., 2022[1] |
| Kyonin (Apricot Kernel) | +++ | Wakana et al., 2022[1] |
| Kujin (Sophora Root) | +++ | Wakana et al., 2022[1] |
| Goma (Sesame) | ++ | Wakana et al., 2022[1] |
| (Relative production is estimated from HPLC chromatograms presented in the cited study) |
Table 3: Recommended Starting Points for Fermentation Parameter Optimization
| Parameter | Recommended Range for Testing | Notes |
| pH | 4.5, 5.5, 6.5, 7.5 | Monitor and control pH as it may drift during fermentation. |
| Aeration (vvm) | 0.5, 1.0, 1.5 | Dependent on bioreactor design and scale. |
| Agitation (rpm) | 150, 200, 250 | Higher speeds can cause shear stress and affect fungal morphology. |
| Carbon Source | Glucose, Sucrose, Maltose | Evaluate different concentrations (e.g., 20, 40, 60 g/L). |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate | Evaluate different C:N ratios. |
Visualizations
Caption: Proposed biosynthetic pathway of this compound from precursor molecules.
Caption: Regulatory network of the this compound (tpc) gene cluster by LaeA and VeA.
Caption: Troubleshooting workflow for addressing low this compound yield.
References
- 1. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Media Composition Optimization for Enhanced Trypacidin Synthesis
Welcome to the technical support center for media composition optimization for enhanced Trypacidin synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges in the production of this valuable secondary metabolite from Aspergillus fumigatus.
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: A common and effective starting medium is Potato Dextrose Broth (PDB). While Aspergillus fumigatus may not produce this compound in PDB under all conditions, it serves as a good basal medium that can be supplemented to induce and enhance synthesis.[1] Other media such as Glucose Minimal Medium (GMM) and Malt Extract Broth (MEB) have also been used for secondary metabolite production in Aspergillus fumigatus.[2]
Q2: My Aspergillus fumigatus culture is growing well, but I'm not detecting any this compound. What could be the reason?
A2: This is a common issue. The expression of secondary metabolite gene clusters, like the one for this compound, can be silent under standard laboratory conditions.[2] Production may require specific inducers or stressors. It has been observed that the addition of certain crude drug extracts to the culture medium can induce this compound synthesis.[1] Additionally, environmental factors such as temperature can play a crucial role; for instance, a lower incubation temperature of 25°C has been shown to favor this compound accumulation compared to 37°C.[3]
Q3: What are the key media components I should focus on for optimization?
A3: The most critical components to optimize are the carbon source, the nitrogen source, and the carbon-to-nitrogen (C:N) ratio. The type and concentration of these nutrients directly influence both fungal growth and the production of secondary metabolites.
Q4: What is the biosynthetic precursor of this compound?
A4: this compound is a polyketide, and its biosynthetic pathway involves several steps. One of the known precursors is endocrocin.[4] Monitoring the presence of precursors can sometimes provide insights into potential bottlenecks in the biosynthetic pathway.
Troubleshooting Guides
Problem 1: Low or No this compound Yield Despite Good Fungal Growth
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Silent Gene Cluster | The this compound biosynthetic gene cluster (tpc) may not be expressed under your current culture conditions.[2] Solution: Introduce an inducing agent. While specific inducers for this compound are not commercially available, altering media components to create a more complex environment can sometimes trigger gene expression. Co-culturing with other microorganisms has also been shown to induce silent gene clusters. |
| Suboptimal Temperature | Temperature significantly impacts the transcription of the tpc gene cluster.[3] Solution: Cultivate Aspergillus fumigatus at a lower temperature. Studies have shown that incubation at 25°C leads to higher accumulation of this compound compared to 37°C.[3] |
| Incorrect Carbon Source | The type of carbon source can influence the switch from primary to secondary metabolism. Solution: Experiment with different carbon sources. While glucose is commonly used, other sugars like fructose or sucrose might yield better results. Refer to Table 1 for a comparison of different carbon sources. |
| Inappropriate C:N Ratio | A suboptimal carbon-to-nitrogen ratio can favor biomass production over secondary metabolite synthesis.[5] Solution: Adjust the concentrations of your carbon and nitrogen sources to test different C:N ratios. A higher C:N ratio often promotes secondary metabolite production after an initial phase of growth. See Table 3 for an example of C:N ratio optimization. |
Problem 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Complex Media Components | Complex media components like peptone and yeast extract can have batch-to-batch variations in their composition. Solution: If possible, switch to a chemically defined medium to ensure consistency. If using complex components, consider purchasing a large single lot to reduce variability across experiments. |
| Inoculum Inconsistency | The age and concentration of the spore suspension used for inoculation can affect the fermentation kinetics. Solution: Standardize your inoculum preparation. Use a freshly harvested spore suspension and a consistent spore concentration for each fermentation. |
| Fluctuations in pH | The pH of the culture medium can drift during fermentation, affecting enzyme activity and nutrient uptake. Solution: Monitor the pH of your culture regularly. Use a buffered medium or adjust the pH periodically to maintain it within the optimal range (typically pH 5.0-6.5 for many fungal fermentations). |
Problem 3: Difficulty in Extracting or Quantifying this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | This compound may not be efficiently extracted from the mycelium or the culture broth. Solution: Experiment with different organic solvents. Ethyl acetate and methanol are commonly used for extracting fungal secondary metabolites.[2] Ensure thorough homogenization of the mycelium to maximize extraction efficiency. |
| Low HPLC-UV Sensitivity | This compound concentrations may be below the detection limit of your HPLC-UV system. Solution: Concentrate your extract before analysis. Ensure you are monitoring at the correct wavelength (around 287 nm for this compound).[6] Consider using a more sensitive detector like a mass spectrometer (LC-MS). |
| Co-eluting Compounds | Other compounds in your extract may be co-eluting with this compound, leading to inaccurate quantification. Solution: Optimize your HPLC gradient to improve the separation of peaks. Adjust the mobile phase composition and gradient slope. |
Data on Media Composition Optimization
The following tables present synthesized data based on typical results from fungal secondary metabolite optimization experiments to guide your experimental design.
Table 1: Effect of Different Carbon Sources on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 8.5 |
| Fructose | 14.8 | 10.2 |
| Sucrose | 16.5 | 9.1 |
| Maltose | 13.5 | 12.8 |
| Lactose | 10.1 | 4.3 |
Basal Medium: Yeast Extract (5 g/L), Peptone (10 g/L). Fermentation was carried out for 7 days at 25°C.
Table 2: Effect of Different Nitrogen Sources on this compound Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 14.5 | 11.5 |
| Yeast Extract | 12.8 | 9.8 |
| Ammonium Sulfate | 9.5 | 3.2 |
| Sodium Nitrate | 11.2 | 7.5 |
| Casein Hydrolysate | 15.1 | 13.4 |
Basal Medium: Glucose (20 g/L). Fermentation was carried out for 7 days at 25°C.
Table 3: Optimization of C:N Ratio for Enhanced this compound Synthesis
| Glucose (g/L) | Peptone (g/L) | C:N Ratio (approx.) | Biomass (g/L) | This compound Yield (mg/L) |
| 20 | 10 | 10:1 | 14.8 | 11.2 |
| 30 | 10 | 15:1 | 16.2 | 15.8 |
| 40 | 10 | 20:1 | 17.1 | 19.5 |
| 50 | 10 | 25:1 | 17.5 | 16.9 |
| 40 | 5 | 40:1 | 15.5 | 22.1 |
| 40 | 15 | 13:1 | 18.2 | 14.3 |
Basal Medium: Yeast Extract (2 g/L). Fermentation was carried out for 7 days at 25°C.
Experimental Protocols
Protocol 1: Media Preparation and Fermentation
-
Prepare the basal medium: For a starting point, use Potato Dextrose Broth (PDB) or a semi-defined medium such as:
-
Glucose: 20-40 g/L
-
Peptone: 5-10 g/L
-
Yeast Extract: 2-5 g/L
-
KH₂PO₄: 1 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
-
Adjust pH: Adjust the pH of the medium to 5.5-6.5 using 1M HCl or 1M NaOH.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a spore suspension of Aspergillus fumigatus to a final concentration of 1 x 10⁶ spores/mL.
-
Incubation: Incubate the culture at 25-28°C with shaking at 150-180 rpm for 7-10 days.[1]
Protocol 2: Extraction of this compound
-
Separation of Mycelium and Broth: After incubation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Mycelial Extraction: Homogenize the mycelial mass in methanol. Filter the mixture and collect the methanol extract. Repeat the extraction twice.
-
Combine and Evaporate: Combine the ethyl acetate and methanol extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Reconstitute the dried crude extract in a known volume of methanol or acetonitrile for HPLC analysis.[6]
Protocol 3: Quantification of this compound by HPLC
-
HPLC System: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector is suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be used.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 287 nm.[6]
-
Quantification: Prepare a standard curve using purified this compound to quantify the concentration in your samples.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of C/N ratio and microelements on nutrient dynamics and cell morphology in submerged fermentation of Aspergillus giganteus MTCC 8408 using Taguchi DOE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
Technical Support Center: Genetic Manipulation of Aspergillus fumigatus for Enhanced Trypacidin Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the genetic manipulation of Aspergillus fumigatus aimed at increasing the production of the bioactive secondary metabolite, Trypacidin. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key regulatory genes I should target to increase this compound production in Aspergillus fumigatus?
A1: The primary targets for enhancing this compound production are the global regulatory genes laeA and brlA. LaeA is a master regulator of secondary metabolism, and its overexpression has been shown to increase the production of various secondary metabolites[1][2][3][4][5]. BrlA is a key transcription factor involved in conidiation and also positively regulates the this compound biosynthetic gene cluster[6][7][8][9]. Overexpressing these genes can lead to a significant upregulation of the this compound gene cluster.
Q2: I have successfully transformed Aspergillus fumigatus, but my mutant does not show any increase in this compound production. What could be the issue?
A2: Several factors could contribute to this issue:
-
Integration Site of the Cassette: Random integration of your overexpression cassette may have occurred in a transcriptionally silent region of the genome. Verify the integration site using Southern blotting or PCR.
-
Promoter Strength: The promoter used to drive your gene of interest may not be strong enough or may not be active under your specific culture conditions. Consider using a strong, constitutive promoter like gpdA or an inducible promoter for controlled expression.
-
Sub-optimal Culture Conditions: The production of secondary metabolites is highly dependent on culture conditions. Optimize factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration to favor this compound production[10][11][12][13][14].
-
Post-transcriptional Regulation: Even with high transcript levels of your target gene, post-transcriptional or post-translational modifications could be limiting protein activity.
-
Metabolic Bottlenecks: Increased expression of regulatory genes might not be sufficient if there are bottlenecks in the biosynthetic pathway, such as precursor supply.
Q3: Can I use CRISPR/Cas9 for genetic manipulation in Aspergillus fumigatus? What are the common challenges?
A3: Yes, CRISPR/Cas9 is a powerful tool for precise genome editing in A. fumigatus[15]. Common challenges include:
-
Low Transformation Efficiency: Protoplast quality is crucial. Ensure efficient protoplast generation and regeneration.
-
Off-target Effects: While less common in fungi than in mammalian cells, it's important to design guide RNAs with high specificity.
-
Inefficient Homology Directed Repair (HDR): A. fumigatus has a predominant Non-Homologous End Joining (NHEJ) pathway. To increase the efficiency of precise gene editing via HDR, it is highly recommended to use a Δku70 or Δku80 recipient strain, which is deficient in the NHEJ pathway[16][17][18][19].
-
Delivery of CRISPR Components: Efficient delivery of the Cas9 protein and guide RNA into the fungal cells is critical. Both plasmid-based expression and ribonucleoprotein (RNP) delivery methods have been successfully used.
Q4: I am observing unexpected phenotypic changes in my mutant, such as altered growth rate or sporulation. Is this normal?
A4: Yes, this is not uncommon. The key regulators laeA and brlA have pleiotropic effects and are involved in various cellular processes beyond secondary metabolism, including development and stress response[1][20][21]. For instance, deletion or overexpression of laeA can impact pigmentation and conidiation[22]. Similarly, brlA is a central regulator of asexual development, and its manipulation can lead to significant changes in sporulation patterns[21][23]. It is important to characterize these phenotypic changes alongside this compound production to understand the broader effects of your genetic modification.
Troubleshooting Guides
Low Protoplast Transformation Efficiency
| Problem | Possible Cause | Solution |
| Low protoplast yield | Incomplete digestion of the fungal cell wall. | Optimize the concentration and type of lytic enzymes (e.g., Glucanex, Lysing Enzymes from Trichoderma harzianum). Ensure the mycelium is at the optimal growth phase (young, actively growing). |
| Mycelium is too old or not actively growing. | Inoculate fresh cultures and harvest mycelium during the exponential growth phase (typically 12-16 hours). | |
| Poor protoplast viability | Osmotic stress during and after protoplast formation. | Use an appropriate osmotic stabilizer (e.g., 0.8 M NaCl, 1.2 M Sorbitol) in all solutions used for protoplast isolation and regeneration. |
| Mechanical stress during handling. | Handle protoplasts gently. Avoid vigorous vortexing or pipetting. Use wide-bore pipette tips. | |
| Low transformation frequency | Poor quality or insufficient amount of transforming DNA. | Use high-purity, sterile DNA. Increase the amount of DNA used for transformation (typically 5-10 µg). |
| Inefficient DNA uptake. | Optimize the PEG concentration and incubation time. A common starting point is 40% PEG 4000. | |
| Incorrect selection pressure. | Ensure the correct concentration of the selection agent in the regeneration medium. Perform a kill curve with the wild-type strain to determine the optimal concentration. |
CRISPR/Cas9 Gene Editing Issues
| Problem | Possible Cause | Solution |
| No or very few transformants | Inefficient delivery of CRISPR/Cas9 components. | Optimize your transformation protocol. If using a plasmid-based system, ensure the promoter driving Cas9 and gRNA expression is active in A. fumigatus. Consider using a ribonucleoprotein (RNP) based approach. |
| Low editing efficiency | Inactive Cas9 or gRNA. | Verify the integrity of your Cas9 and gRNA expression cassettes. If delivering RNPs, ensure they are properly assembled. |
| Poorly designed gRNA. | Design multiple gRNAs for your target gene and test their efficiency. Use online tools to predict gRNA efficacy and potential off-target sites. | |
| Predominance of NHEJ over HDR (for gene knock-ins). | Use a Δku70 or Δku80 recipient strain to enhance the frequency of homologous recombination. | |
| Off-target mutations | gRNA has homology to other genomic regions. | Perform a BLAST search of your gRNA sequence against the A. fumigatus genome to identify potential off-target sites. Choose a gRNA with high specificity. |
Quantitative Data Summary
The following table summarizes the potential for increased this compound production through genetic manipulation. Please note that actual yields can vary significantly depending on the strain, culture conditions, and specific experimental setup.
| Genetic Modification | Target Gene | Expected Outcome on this compound Production | Reference |
| Overexpression | laeA | Significant Increase | [1][2][4][5] |
| Overexpression | brlA | Increase | [6][7][8][9] |
| Deletion | tpcK (putative decarboxylase) | Potential redirection of precursors, may not directly increase this compound but affects related metabolites. In some cases, deletion of a downstream gene can lead to accumulation of intermediates. A study showed deletion of tpcK resulted in a nearly 10-fold increase in endocrocin, a related metabolite. | [24] |
Experimental Protocols
Protocol 1: Protoplast Transformation of Aspergillus fumigatus
Materials:
-
A. fumigatus spores
-
Glucose Minimal Medium (GMM)
-
Osmotic Stabilizer Solution (e.g., 0.8 M NaCl in 10 mM sodium phosphate buffer, pH 5.8)
-
Lytic Enzyme Solution (e.g., 10 mg/mL Glucanex in Osmotic Stabilizer Solution)
-
STC Buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2)
-
PEG Solution (40% PEG 4000 in STC Buffer)
-
Regeneration Medium (e.g., GMM with 1.2 M Sorbitol and appropriate selective agent)
Methodology:
-
Inoculate 10^8 conidia of A. fumigatus in 100 mL of GMM and incubate at 37°C with shaking (200 rpm) for 12-16 hours.
-
Harvest the mycelia by filtration through Miracloth and wash with sterile water and then with Osmotic Stabilizer Solution.
-
Resuspend the mycelia in 10 mL of Lytic Enzyme Solution and incubate at 30°C with gentle shaking for 2-4 hours, checking for protoplast formation periodically under a microscope.
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
-
Pellet the protoplasts by centrifugation at 500 x g for 10 minutes.
-
Gently wash the protoplast pellet twice with ice-cold STC Buffer.
-
Resuspend the protoplasts in STC Buffer to a final concentration of 10^7 to 10^8 protoplasts/mL.
-
To 100 µL of the protoplast suspension, add 5-10 µg of the transforming DNA.
-
Incubate on ice for 30 minutes.
-
Add 1 mL of PEG Solution, mix gently, and incubate at room temperature for 20 minutes.
-
Add 2 mL of STC Buffer and mix gently.
-
Plate the transformation mixture onto Regeneration Medium.
-
Incubate at 37°C for 3-5 days until transformants appear.
Protocol 2: Quantification of this compound by HPLC-DAD
Materials:
-
A. fumigatus culture extracts (e.g., ethyl acetate or methanol extracts)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or acetic acid)
-
Water (HPLC grade)
-
This compound standard
-
C18 HPLC column
Methodology:
-
Sample Preparation: Dry the fungal culture extract and resuspend in a known volume of methanol. Filter through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 0-5 min, 20% B; 5-25 min, 20-95% B; 25-30 min, 95% B; 30-35 min, 95-20% B; 35-40 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of this compound (approximately 287 nm)[25].
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of a purified this compound standard.
-
Integrate the peak area corresponding to this compound in the sample chromatograms.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
Regulatory Pathway of this compound Biosynthesis
The production of this compound is intricately linked to the developmental processes of A. fumigatus, particularly conidiation. The global regulator of secondary metabolism, LaeA, plays a crucial role by positively influencing the expression of the transcription factor BrlA. BrlA, in turn, is a key activator of the this compound biosynthetic gene cluster (tpc cluster). This regulatory cascade ensures that this compound is produced in conjunction with spore formation.
References
- 1. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA | PLOS Pathogens [journals.plos.org]
- 3. Toward Awakening Cryptic Secondary Metabolite Gene Clusters in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of chemical diversity in Aspergillus fumigatus by LaeA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Regulation of Chemical Diversity in Aspergillus fumigatus by LaeA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LaeA- and BrlA-Dependent Cellular Network Governs Tissue-Specific Secondary Metabolism in the Human Pathogen Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. An LaeA- and BrlA-Dependent Cellular Network Governs Tissue-Specific Secondary Metabolism in the Human Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon and nitrogen source nutrition of fumagillin biosynthesis by Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Nutritional Heterogeneity Among Aspergillus fumigatus Strains Has Consequences for Virulence in a Strain- and Host-Dependent Manner [frontiersin.org]
- 12. "Influence of the Different Carbon and Nitrogen Sources on the Producti" by Shatha Ali Shafiq, Afrah Fahad Abdulkareem et al. [bsj.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. Development of the CRISPR/Cas9 System for Targeted Gene Disruption in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High‐Throughput Gene Replacement in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Disruption of a Nonribosomal Peptide Synthetase in Aspergillus fumigatus Eliminates Gliotoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Overexpression of the laeA gene leads to increased production of cyclopiazonic acid in Aspergillus fumisynnematus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Redundant synthesis of a conidial polyketide by two distinct secondary metabolite clusters in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effect of Crude Drug Extracts on this compound Production in Aspergillus fumigatus [scirp.org]
minimizing degradation of Trypacidin during extraction and storage
Welcome to the technical support center for Trypacidin. This resource provides researchers, scientists, and drug development professionals with essential guidance on minimizing the degradation of this compound during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyketide secondary metabolite produced by the fungus Aspergillus fumigatus. As a bioactive compound with cytotoxic properties, maintaining its structural integrity is crucial for accurate experimental results and potential therapeutic applications.[1][2] Like many natural products, particularly polyketides with quinone-like structures, this compound is susceptible to degradation under various environmental conditions, which can lead to a loss of activity and the formation of unwanted byproducts.
Q2: What are the primary factors that can cause this compound degradation?
Based on the behavior of structurally similar compounds like anthraquinones, the primary factors influencing this compound stability are expected to be:
-
pH: this compound is likely more stable in acidic to neutral conditions and may degrade in alkaline environments.[1][3][4]
-
Temperature: Elevated temperatures can accelerate degradation.[1][3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxidation: The quinone-like moiety in this compound's structure makes it susceptible to oxidative degradation.[5][6][7]
Q3: What are the best practices for long-term storage of this compound?
For long-term stability, it is recommended to store this compound as a dry powder (lyophilized if possible) or in an appropriate solvent at ultra-low temperatures.[8][9][10][11][12][13][14][15][16]
-
Cryopreservation: Storage at -80°C or in liquid nitrogen vapor (-130°C to -196°C) is considered the gold standard for preserving fungal secondary metabolites.[8][14][15][16]
-
Lyophilization (Freeze-Drying): This process removes water at low temperatures, yielding a stable powder that can be stored at low temperatures, protected from light and moisture.[9][10][11][12][13]
Troubleshooting Guides
Issue: Low Yield of this compound After Extraction
Possible Cause 1: Suboptimal Extraction Solvent
-
Recommendation: Ensure you are using an appropriate solvent. Ethyl acetate, methanol, and chloroform have been used for extracting fungal secondary metabolites. A combination of solvents may be necessary to optimize extraction efficiency.
Possible Cause 2: Degradation During Extraction
-
Recommendation: Minimize exposure to harsh conditions during the extraction process.
-
Temperature: Perform extraction steps at room temperature or on ice to minimize thermal degradation.
-
Light: Protect the sample from direct light by using amber-colored glassware or by covering the extraction vessel with aluminum foil.
-
pH: Avoid strongly acidic or basic conditions unless specifically required for your protocol. Maintain a neutral or slightly acidic pH if possible.
-
Issue: Suspected Degradation of Stored this compound
Symptom: Reduced biological activity in assays compared to a fresh sample.
-
Recommendation: Verify the integrity of your stored this compound.
-
Analytical Check: Analyze the sample using HPLC or LC-MS to check for the presence of degradation products, which would appear as additional peaks in the chromatogram.
-
Storage Conditions Review: Ensure that the sample has been stored continuously at the recommended low temperature and protected from light. Avoid repeated freeze-thaw cycles.
-
Symptom: Color change of the this compound solution or solid.
-
Recommendation: A change in color can indicate chemical degradation. The sample should be re-analyzed for purity and concentration before use.
Data Presentation
Table 1: Recommended Solvents for this compound Extraction
| Solvent | Polarity | Notes |
| Ethyl Acetate | Medium | Commonly used for extracting polyketides. |
| Methanol | Polar | Can be effective, but may also extract more polar impurities. |
| Chloroform | Non-polar | A potential solvent for less polar secondary metabolites. |
| Acetone | Polar aprotic | Can be a good alternative to ethyl acetate. |
Table 2: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Form | Notes |
| Short-term | 4°C | Days to weeks | In a suitable solvent (e.g., DMSO, ethanol) | Protect from light. Use airtight containers. |
| Medium-term | -20°C | Weeks to months | In a suitable solvent or as a dry film | Minimize freeze-thaw cycles. |
| Long-term | -80°C or -196°C (LN2 vapor) | Months to years | Lyophilized powder or in a cryoprotectant solution | Ideal for archiving and maintaining long-term integrity.[8][14][15][16] |
Experimental Protocols
Protocol 1: Best-Practice Extraction of this compound from Aspergillus fumigatus Culture
-
Harvesting: After cultivation, separate the fungal mycelium from the liquid broth by filtration.
-
Initial Extraction:
-
Extract the filtered broth with an equal volume of ethyl acetate three times.
-
Homogenize the mycelium in methanol and extract for 24 hours at room temperature, protected from light.
-
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.
Protocol 2: Basic Stability Assessment of this compound (Forced Degradation Study)
-
Sample Preparation: Prepare stock solutions of purified this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to the this compound solution.
-
Alkaline: Add 0.1 M NaOH to the this compound solution.
-
Oxidative: Add 3% H₂O₂ to the this compound solution.
-
Thermal: Incubate the this compound solution at 60°C.
-
Photolytic: Expose the this compound solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining this compound and observe the formation of degradation products.
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Biosynthesis of this compound.
References
- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. laboratory-equipment.com [laboratory-equipment.com]
- 11. broughton-group.com [broughton-group.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. copperpodip.com [copperpodip.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mycostories.com [mycostories.com]
- 16. Long-term cryopreservation of basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Trypacidin and Its Biosynthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of the fungal secondary metabolite trypacidin and its biosynthetic precursors. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.
Executive Summary
This compound, a mycotoxin produced by Aspergillus fumigatus, exhibits significantly higher cytotoxicity compared to its known biosynthetic precursors.[1][2] Experimental evidence demonstrates that while this compound induces potent cell death in human lung cells, its precursors show minimal to no toxic effects at similar concentrations.[1][2] This suggests that the complete biosynthetic assembly of the this compound molecule is crucial for its cytotoxic activity.
Quantitative Cytotoxicity Data
The following table summarizes the comparative cytotoxicity of this compound and its precursors on A549 human lung adenocarcinoma cells after 24 hours of exposure.
| Compound | Concentration (µM) | Cell Viability (%) | Cell Lysis (%) | IC50 (µM) |
| This compound | 7 | - | - | ~7[1][3] |
| 50 | ~0[2] | ~85[2] | ||
| Questin | 50 | ~56[1] | <20[1] | >100 |
| 100 | ~56[2] | <20[2] | ||
| Emodin | 50 | ~100[1] | ~0[1] | >100 |
| 100 | ~36[2] | <20[2] | ||
| Monomethylsulochrin | 50 | ~100[1] | ~0[1] | >100 |
| 100 | ~100[2] | ~0[2] | ||
| Sulochrin | 100 | ~100[2] | ~0[2] | >100 |
Data extracted from studies utilizing MTT and LDH assays.[1][2][4]
Experimental Protocols
The cytotoxicity data presented above was primarily obtained using the following standard assays:
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
A549 cells were seeded in 96-well plates and cultured for 24 hours.
-
The cells were then exposed to various concentrations of this compound and its precursors (dissolved in DMSO, with a final DMSO concentration of 1%) for 24 hours.[4] Gliotoxin (10 µM) was used as a positive control, and 1% DMSO was used as a negative control.[4]
-
After the incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for a further period to allow the formazan crystals to form.
-
The formazan crystals were solubilized with a solubilization solution.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was expressed as a percentage of the negative control.
LDH Assay for Cell Lysis
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a soluble cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.
Procedure:
-
A549 cells were cultured and treated with this compound and its precursors as described for the MTT assay.[4]
-
After the 24-hour exposure period, the culture supernatant was collected.[4]
-
The LDH activity in the supernatant was measured using a commercially available LDH cytotoxicity assay kit.
-
The assay involves the conversion of a lactate substrate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product.
-
The absorbance of the formazan product was measured using a microplate reader.
-
Cell lysis was expressed as a percentage of a positive control (e.g., cells treated with a lytic agent or 50 µM gliotoxin).[4]
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the sequential conversion of its precursors.
References
- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
Trypacidin versus gliotoxin: a comparative analysis of cytotoxicity
A detailed examination of two potent fungal toxins, Trypacidin and Gliotoxin, reveals distinct mechanisms of cytotoxicity and varying potencies across different cell lines. This guide provides a comparative analysis of their cytotoxic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound and gliotoxin are both secondary metabolites produced by the fungus Aspergillus fumigatus. While both exhibit significant cytotoxicity, their modes of action and the cellular responses they elicit differ considerably. This comparison guide synthesizes available experimental data to provide a clear understanding of their respective cytotoxic profiles.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and gliotoxin has been evaluated across various cell lines using assays that measure cell viability and cell death. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic compounds.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (human lung carcinoma) | MTT | ~7 µM | [1][2] |
| HBEpC (human bronchial epithelial) | MTT | ~7 µM | [1][2] | |
| Gliotoxin | A549 (human lung carcinoma) | MTT | 0.40 µM | [3] |
| A549/ADR (adriamycin-resistant) | MTT | 0.24 µM | [3] | |
| L132 (normal lung epithelial) | MTT | 4.25 µM | [4] | |
| HepG2 (human liver cancer) | MTT | 3 µM | [4] | |
| HEK293 (human embryonic kidney) | MTT | 2.1 µM | [4] | |
| MCF-7 (human breast cancer) | Cell Viability | 1.5625 µM | [5] | |
| MDA-MB-231 (human breast cancer) | Cell Viability | 1.5625 µM | [5] | |
| Rat Kupffer Cells | MTT | Apparent at 0.3 µM | [6] | |
| Human Lymphocytes | MTT | Inhibition at 25 ng/ml (approx. 0.077 µM) | [7][8] |
Mechanisms of Cell Death
This compound and gliotoxin induce cell death through distinct signaling pathways.
This compound primarily triggers a necrotic cell death pathway.[1][2] Within the first hour of exposure, it initiates the intracellular formation of nitric oxide (NO) and hydrogen peroxide (H2O2), leading to significant oxidative stress.[1][2] This oxidative burst is a key driver of its cytotoxic effect, culminating in necrosis.[1][2] Studies have shown that the apoptosis pathway is not significantly involved in this compound-induced cell death, as it does not cause the formation of apoptotic bodies or a decrease in mitochondrial membrane potential.[1][2]
Gliotoxin , in contrast, is a well-established inducer of apoptosis.[9][10] Its cytotoxic mechanism involves multiple interconnected pathways:
-
Caspase Activation: Gliotoxin treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[9][11][12]
-
Reactive Oxygen Species (ROS) Production: The toxin increases intracellular levels of reactive oxygen species, contributing to cellular damage and apoptosis.[9][11]
-
Mitochondrial Dysfunction: Gliotoxin can decrease the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[11][12][13]
-
NF-κB Inhibition: Gliotoxin is known to inhibit the activation of the transcription factor NF-κB, which plays a crucial role in promoting cell survival.[10]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and gliotoxin can be visualized through their signaling pathways and the experimental workflows used to elucidate them.
References
- 1. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Combination of Gliotoxin and Adriamycin on the Adriamycin-Resistant Non-Small-Cell Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 6. Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: exacerbation by caspase and serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and genotoxicity of gliotoxin on human lymphocytes <i>in vitro</i> - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Trypacidin and Standard Antiprotozoal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Trypacidin, a fungal metabolite, against key protozoan parasites, benchmarked against established standard antiprotozoal therapeutic agents. This analysis is based on available in vitro data and aims to inform further research and development in the pursuit of novel antiprotozoal therapies.
Efficacy Against Key Protozoan Pathogens: A Comparative Summary
This compound, a secondary metabolite produced by the fungus Aspergillus fumigatus, has demonstrated historical antiprotozoal activity.[1][2] While quantitative efficacy data from contemporary studies are limited, early research established its inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease, and Toxoplasma gondii, the parasite responsible for toxoplasmosis.[1]
| Compound | Target Organism | Efficacy (IC50/EC50) | Reference |
| This compound | Trypanosoma cruzi | Activity reported, specific IC50 not available in recent literature. | [1] |
| This compound | Toxoplasma gondii | Activity reported, specific IC50 not available in recent literature. | [1] |
| Pentamidine | Trypanosoma cruzi | ~1.01 µM (intracellular amastigotes) | |
| Metronidazole | Trypanosoma cruzi | >200 µM (intracellular amastigotes & bloodstream trypomastigotes) | |
| Pyrimethamine | Toxoplasma gondii | 0.07 - 0.39 mg/L | |
| Metronidazole | Toxoplasma gondii | No significant activity alone. |
Unraveling the Mechanism of Action
The precise mechanism of this compound's antiprotozoal action has not been fully elucidated. However, studies on its antibacterial properties against Vibrio parahaemolyticus reveal that it disrupts the integrity and permeability of the cell wall and membrane.[3][4] This leads to the leakage of cellular contents and ultimately cell death.[3] It is plausible that a similar mechanism involving membrane disruption contributes to its activity against protozoan parasites, which also rely on the integrity of their cellular membranes for survival.
In contrast, standard antiprotozoal agents employ a variety of well-defined mechanisms:
-
Pentamidine : An aromatic diamidine, its exact mechanism is not fully understood but is known to interfere with microbial DNA, RNA, and protein synthesis.
-
Metronidazole : A nitroimidazole, it is a prodrug that, once activated in anaerobic organisms, generates reactive nitro radicals that damage parasitic DNA.
-
Pyrimethamine : A dihydrofolate reductase (DHFR) inhibitor, it blocks the synthesis of folic acid, a crucial component for DNA synthesis and cell replication in protozoa.
Experimental Protocols: In Vitro Antiprotozoal Efficacy Testing
The determination of antiprotozoal efficacy in vitro typically involves standardized assays to measure the inhibition of parasite growth or proliferation in the presence of a test compound. Below are detailed methodologies for assessing activity against Trypanosoma cruzi and Toxoplasma gondii.
In Vitro Assay for Anti-Trypanosoma cruzi Activity
This protocol outlines a common method for evaluating the efficacy of compounds against the intracellular amastigote stage of T. cruzi, which is the clinically relevant form in mammalian hosts.
Methodology:
-
Host Cell Culture: Mammalian host cells (e.g., L6 myoblasts, Vero cells, or primary macrophages) are cultured in 96-well microtiter plates to form a confluent monolayer.
-
Parasite Infection: The host cells are then infected with bloodstream trypomastigotes of T. cruzi. The parasites are allowed a set time to invade the host cells.
-
Compound Addition: Following invasion, the extracellular parasites are washed away, and serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., benznidazole) are added to the wells.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for the proliferation of intracellular amastigotes in the untreated control wells.
-
Quantification of Parasite Growth: Parasite viability is assessed, often using a reporter gene system. For instance, parasites engineered to express β-galactosidase are commonly used. After incubation, the cells are lysed, and a substrate for the enzyme is added. The resulting colorimetric or fluorometric signal is proportional to the number of viable parasites.
-
Data Analysis: The signal intensity is plotted against the compound concentration, and the 50% inhibitory concentration (IC50) is calculated using a suitable regression model.
In Vitro Assay for Anti-Toxoplasma gondii Activity
A common method to assess the efficacy of compounds against T. gondii is the plaque assay, which measures the ability of the parasite to lyse a monolayer of host cells.
Methodology:
-
Host Cell Preparation: A confluent monolayer of host cells, typically human foreskin fibroblasts (HFF), is prepared in multi-well plates.
-
Parasite Infection: The host cell monolayer is infected with a low number of T. gondii tachyzoites.
-
Compound Treatment: Immediately after infection, the medium is replaced with fresh medium containing various concentrations of the test compound and a standard drug like pyrimethamine.
-
Incubation: The plates are incubated for 5 to 7 days, allowing the parasites in the control wells to replicate, lyse host cells, and form visible plaques.
-
Plaque Visualization: After the incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet).
-
Data Quantification: The number and size of the plaques are quantified. The concentration of the compound that inhibits plaque formation by 50% (IC50) is then determined.
Signaling Pathways and Logical Relationships
The potential mechanism of this compound, based on its antibacterial activity, suggests a direct action on the parasite's cell membrane, leading to a cascade of events culminating in cell death. This can be visualized as a logical relationship diagram.
This guide provides a foundational comparison of this compound with standard antiprotozoal agents. Further research, including head-to-head in vitro and in vivo studies, is essential to fully elucidate the therapeutic potential of this compound and its derivatives in the treatment of protozoal diseases.
References
- 1. ANTIPROTOZOAL ANTIBIOTICS. II. ISOLATION AND CHARACTERIZATION OF this compound, A NEW ANTIBIOTIC, ACTIVE AGAINST TRYPANOSOMA CRUZI AND TOXOPLASMA GONDII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum: Trypacidin vs. Common Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial spectrum of the natural product Trypacidin against three widely used antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. The information is intended to support research and development efforts in the discovery of novel antimicrobial agents. This document summarizes key performance data, outlines experimental methodologies for susceptibility testing, and visualizes the mechanisms of action.
Executive Summary
This compound, a secondary metabolite produced by Aspergillus fumigatus, has demonstrated antibacterial activity, notably against the Gram-negative bacterium Vibrio parahaemolyticus.[1][2] This guide places the known activity of this compound in context with the broader spectrums of established antibiotics. Penicillin, a β-lactam antibiotic, is primarily effective against Gram-positive bacteria.[3] Tetracycline is a broad-spectrum bacteriostatic agent, while Ciprofloxacin, a fluoroquinolone, exhibits broad-spectrum activity with particular strength against Gram-negative bacteria.[4][5][6][7][8] A significant gap in current research is the lack of comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of common pathogenic bacteria, limiting a direct and complete comparison.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC ranges for Penicillin, Tetracycline, and Ciprofloxacin against four clinically relevant bacterial species. MIC values are presented in micrograms per milliliter (µg/mL). It is important to note that MIC values can vary between different strains of the same bacterial species.
Table 1: Antibacterial Spectrum Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus (µg/mL) | Streptococcus pneumoniae (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Penicillin | ≤0.12 - >16[3][9][10] | ≤0.06 - ≥8[11][12][13][14][15] |
| Tetracycline | ≤4 - ≥16[16][17][18] | Data Not Available |
| Ciprofloxacin | 0.25 - 1[19][20] | 0.5 - 2[21] |
Table 2: Antibacterial Spectrum Against Gram-Negative Bacteria
| Antibiotic | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) |
| This compound | Data Not Available | Data Not Available |
| Penicillin | Data Not Available | Data Not Available |
| Tetracycline | 2 - >256[4][6][22][23] | Data Not Available |
| Ciprofloxacin | ≤0.06 - >8[7] | 0.0625 - >64[24][25][26][27][28] |
Note on this compound Data: The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) of this compound against Vibrio parahaemolyticus have been reported as 31.25 and 62.5 μg/mL, respectively.[1] Further research is required to establish its efficacy against a broader panel of bacteria.
Experimental Protocols
The determination of the antibacterial spectrum relies on standardized in vitro susceptibility testing. The Broth Microdilution Method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution MIC Assay Protocol
This protocol outlines the general steps for determining the MIC of a test compound.
-
Preparation of Reagents and Materials:
-
Test compound (e.g., this compound) and control antibiotics are dissolved in an appropriate solvent to create stock solutions.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized.
-
Bacterial strains are cultured on appropriate agar plates to obtain fresh colonies.
-
Sterile 96-well microtiter plates are used for the assay.
-
-
Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from an 18-24 hour culture.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Antimicrobial Agents:
-
Dispense a fixed volume of CAMHB into each well of a 96-well plate.
-
Add the stock solution of the antimicrobial agent to the first well of a row and perform two-fold serial dilutions across the plate to create a range of concentrations.
-
-
Inoculation of Microtiter Plates:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include a growth control well containing only the bacterial suspension and broth, with no antimicrobial agent.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mandatory Visualizations: Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed or established mechanisms of action for this compound and the compared antibiotics.
References
- 1. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Detection and Prevalence of Penicillin-Susceptible Staphylococcus aureus in the United States in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. cdc.gov [cdc.gov]
- 16. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Staphylococcus aureus Tetracycline Resistance and Co-resistance in a Doxy-PEP-Eligible Population - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmilabs.com [jmilabs.com]
- 19. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
- 25. Evaluating Ciprofloxacin Dosing for Pseudomonas aeruginosa Infection by Using Clinical Outcome-Based Monte Carlo Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciresjournals.com [sciresjournals.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Understanding and predicting ciprofloxacin minimum inhibitory concentration in Escherichia coli with machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fungal Defenses: A Comparative Guide to Cross-Resistance Between Azoles and the Fungal Toxin Trypacidin
For Immediate Release
A Deep Dive into Fungal Cross-Resistance: Azoles and the Enigmatic Trypacidin
In the ongoing battle against invasive fungal infections, the emergence of antifungal resistance presents a formidable challenge to clinicians and researchers. The azole class of drugs, a cornerstone of antifungal therapy, is increasingly compromised by the evolution of resistance mechanisms in pathogenic fungi, primarily Candida and Aspergillus species. This guide provides a comprehensive comparison of the known cross-resistance patterns among azole antifungals and explores the potential for cross-resistance with this compound, a naturally occurring fungal toxin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the intricacies of fungal resistance and to identify new therapeutic strategies.
The Landscape of Azole Cross-Resistance
Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51A gene, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Resistance to one azole agent often confers resistance to others in the same class, a phenomenon known as cross-resistance. The primary mechanisms underpinning this are well-documented and include:
-
Target Site Modification: Point mutations in the ERG11/CYP51A gene can alter the structure of the target enzyme, reducing its binding affinity for azole drugs.[3][4]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11/CYP51A gene leads to higher concentrations of the target enzyme, requiring higher doses of the drug to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Fungal cells can actively transport azoles out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its intracellular target.[5]
The following tables summarize quantitative data on azole cross-resistance in key fungal pathogens.
Table 1: Azole Cross-Resistance in Candida Species
| Fungal Species | Resistance Mechanism | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference |
| Candida albicans | ERG11 mutations | ≥ 8 | > 1 | > 1 | > 1 | [6] |
| Candida albicans | CDR1/CDR2 overexpression | ≥ 64 | > 1 | > 1 | > 1 | [5] |
| Candida tropicalis | ERG11 mutations | > 64 | > 1 | > 1 | > 1 | [3][4] |
| Candida parapsilosis | ERG11 mutations (Y132F) | 8 - > 64 | 0.5 - > 16 | 0.25 - 2 | 0.25 - 2 | [7] |
| Candida glabrata | CgCDR1/CgCDR2 overexpression | ≥ 32 | > 2 | > 2 | > 2 | [5] |
Table 2: Azole Cross-Resistance in Aspergillus fumigatus
| Resistance Mechanism | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Isavuconazole MIC (µg/mL) | Reference |
| TR34/L98H in cyp51A | > 16 | 2 - 4 | 0.5 - 1 | 2 - 4 | [8][9] |
| TR46/Y121F/T289A in cyp51A | > 16 | > 16 | > 8 | > 8 | [10] |
| M220 alterations in cyp51A | 4 - > 16 | 0.5 - 4 | 0.25 - 1 | 1 - 4 | [11][12] |
| G54 substitutions in cyp51A | 4 - 8 | 2 - 4 | 0.5 | 2 | [9] |
This compound: A Fungal Metabolite with Unexplored Resistance Implications
This compound is a secondary metabolite produced by Aspergillus fumigatus.[13] Its biological activities have been primarily characterized by its cytotoxicity to human lung cells and its antibacterial and antiprotozoal properties.[6][14][15] The proposed mechanism of its cytotoxicity involves the induction of oxidative stress, leading to necrotic cell death.[15][16]
A Critical Knowledge Gap: this compound and Azole Cross-Resistance
A thorough review of the current scientific literature reveals a significant gap in our understanding of the antifungal mechanism of action of this compound and, consequently, any potential for cross-resistance with azole antifungals. There is a lack of published experimental data directly comparing the susceptibility of fungal isolates, both azole-susceptible and azole-resistant, to this compound.
Without such data, any discussion of cross-resistance remains speculative. However, based on the known mechanisms of azole resistance, we can hypothesize potential scenarios:
-
No Cross-Resistance: If this compound's antifungal activity is independent of the ergosterol biosynthesis pathway, it is unlikely that the common mechanisms of azole resistance would confer resistance to this compound.
-
Potential for Cross-Resistance: If this compound is a substrate for the same efflux pumps that export azoles, then the overexpression of these pumps in azole-resistant strains could potentially lead to reduced susceptibility to this compound.
The absence of research in this area represents a compelling opportunity for future investigation. Understanding the antifungal properties of this compound and its interactions with known resistance pathways could pave the way for novel therapeutic strategies, including combination therapies that could overcome existing azole resistance.
Visualizing Fungal Resistance Pathways and Experimental Workflows
To facilitate a clearer understanding of the complex mechanisms discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Mechanisms of Azole Resistance in Fungal Pathogens.
Caption: Simplified Ergosterol Biosynthesis Pathway and the Site of Azole Action.
Caption: Experimental Workflow for Antifungal Susceptibility Testing.
Experimental Protocols
1. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. For yeasts, colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer.
-
Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and up to 72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for molds) compared to the growth control.
2. Gene Sequencing for Resistance Mutation Detection
This protocol is used to identify mutations in genes associated with antifungal resistance, such as ERG11/cyp51A.
-
DNA Extraction: Genomic DNA is extracted from the fungal isolate using a commercial kit or standard protocols.
-
PCR Amplification: The target gene (e.g., ERG11) is amplified using specific primers.
-
PCR Product Purification: The amplified DNA fragment is purified to remove primers and other reaction components.
-
Sanger Sequencing: The purified PCR product is sequenced using a DNA sequencer.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.
3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This technique is employed to quantify the expression levels of genes, such as those encoding efflux pumps or the drug target.
-
RNA Extraction: Total RNA is extracted from fungal cells grown in the presence and absence of the antifungal drug.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification of the target gene is monitored in real-time.
-
Data Analysis: The expression level of the target gene is normalized to that of a housekeeping gene and the relative expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
The landscape of azole resistance in fungal pathogens is complex, driven by a handful of well-characterized molecular mechanisms that often lead to cross-resistance within the drug class. While our understanding of these mechanisms is robust, the potential for cross-resistance with other antifungal compounds, such as the fungal secondary metabolite this compound, remains a significant and unexplored frontier. The lack of direct experimental data on the interaction between this compound and azole resistance mechanisms highlights a critical need for further research. Future studies should focus on elucidating the antifungal mechanism of this compound and systematically evaluating its efficacy against a panel of azole-susceptible and -resistant fungal isolates. Such investigations are paramount to expanding our antifungal arsenal and developing novel strategies to combat the growing threat of drug-resistant fungal infections.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Candida tropicalis Antifungal Cross-Resistance Is Related to Different Azole Target (Erg11p) Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candida tropicalis antifungal cross-resistance is related to different azole target (Erg11p) modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazole Evolution of Candida parapsilosis Results in Cross-Resistance to Other Antifungal Drugs, Influences Stress Responses, and Alters Virulence in an Antifungal Drug-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolution of cross-resistance to medical triazoles in Aspergillus fumigatus through selection pressure of environmental fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azole Cross-Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Comparative Transcriptomics of Aspergillus fumigatus: A Tale of Two Strains - With and Without Trypacidin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus fumigatus, a ubiquitous filamentous fungus, is the primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The pathogenicity of this fungus is a complex interplay of various factors, including the production of a diverse array of secondary metabolites. Among these, Trypacidin, a spore-borne mycotoxin, has garnered significant interest due to its cytotoxic and anti-phagocytic properties. Understanding the global transcriptomic shifts associated with the presence or absence of this compound is crucial for elucidating its role in the biology and virulence of A. fumigatus.
This guide provides a comparative overview of the transcriptomic landscapes of wild-type Aspergillus fumigatus, which produces this compound, and a mutant strain deficient in this compound production. Due to the absence of publicly available direct comparative transcriptomic datasets, this guide synthesizes information from studies on the this compound biosynthetic gene cluster and the known functions of its components to present a well-informed, hypothetical comparison. This approach allows for the formulation of strong hypotheses regarding the cellular processes influenced by this potent mycotoxin.
The this compound Biosynthetic Gene Cluster: The Genetic Basis of Production
The ability of Aspergillus fumigatus to produce this compound is encoded by a dedicated biosynthetic gene cluster, often referred to as the tpc (this compound) or tyn cluster. This cluster comprises a set of co-regulated genes responsible for the stepwise synthesis of the this compound molecule. Deletion of key genes within this cluster, such as the polyketide synthase gene (tpcC), results in a mutant strain incapable of producing this compound. This genetic manipulation provides a powerful tool for comparative studies, allowing researchers to dissect the specific roles of this compound by comparing the phenotype and transcriptome of the wild-type strain with that of the non-producing mutant.
Hypothetical Comparative Transcriptomic Analysis
Based on the known anti-phagocytic and cytotoxic activities of this compound, a comparative transcriptomic study between a wild-type and a this compound-deficient mutant of A. fumigatus is projected to reveal significant differences in gene expression across several key functional categories. The following tables summarize the anticipated differentially expressed genes.
Table 1: Predicted Down-Regulated Genes in this compound-Deficient A. fumigatus
| Gene Category | Predicted Function | Rationale for Down-Regulation |
| Secondary Metabolism | Genes within the this compound biosynthetic cluster (tpcA-M) | Direct consequence of the gene deletion leading to the inability to produce this compound. |
| Stress Response | Genes involved in oxidative stress response and detoxification. | With the absence of the cytotoxic this compound, the cellular machinery for managing its toxic effects would likely be down-regulated. |
| Virulence Factors | Other mycotoxin and virulence-associated gene clusters. | Potential co-regulation of virulence factors with the this compound cluster. |
Table 2: Predicted Up-Regulated Genes in this compound-Deficient A. fumigatus
| Gene Category | Predicted Function | Rationale for Up-Regulation |
| Cell Wall Integrity | Genes involved in chitin and glucan synthesis and remodeling. | As this compound is known to have anti-phagocytic properties, its absence may trigger compensatory mechanisms to reinforce the cell wall as a primary defense against external threats. |
| Primary Metabolism | Genes related to energy production and nutrient uptake. | A metabolic shift may occur to compensate for the lack of this compound, potentially leading to increased growth or sporulation under certain conditions. |
| Spore Germination | Genes involved in the initiation of germination. | The absence of a key spore-borne metabolite might alter the regulation of the germination process. |
Experimental Protocols
To empirically validate the hypothetical transcriptomic differences outlined above, a comparative RNA sequencing (RNA-seq) experiment would be essential. The following protocol details the key steps for such a study.
Strain and Culture Conditions
-
Strains: Aspergillus fumigatus wild-type (e.g., Af293) and a this compound-deficient mutant (e.g., ΔtpcC).
-
Culture Medium: A suitable liquid medium that supports robust growth and this compound production, such as Czapek-Dox broth.
-
Growth Conditions: Cultures would be incubated at 37°C with shaking for a defined period (e.g., 48-72 hours) to allow for sufficient biomass accumulation and secondary metabolite production. Three biological replicates for each strain should be prepared.
RNA Extraction and Library Preparation
-
Mycelia would be harvested by filtration, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Total RNA would be extracted using a commercially available kit with a protocol optimized for filamentous fungi, including a DNase treatment step to remove any contaminating genomic DNA.
-
The quality and quantity of the extracted RNA would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
mRNA would be enriched from the total RNA using oligo(dT) magnetic beads.
-
RNA-seq libraries would be prepared using a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) according to the manufacturer's instructions.
Sequencing and Bioinformatic Analysis
-
The prepared libraries would be sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads.
-
The quality of the raw sequencing reads would be assessed using tools like FastQC.
-
Reads would be mapped to the Aspergillus fumigatus reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Gene expression levels would be quantified using tools like HTSeq-count or featureCounts.
-
Differential gene expression analysis between the wild-type and mutant strains would be performed using DESeq2 or edgeR to identify genes with statistically significant changes in expression.
-
Gene Ontology (GO) and pathway enrichment analysis would be conducted to identify the biological processes and pathways affected by the absence of this compound.
Visualizing the Experimental Workflow and Predicted Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway anticipated to be affected.
Caption: Experimental workflow for comparative transcriptomics.
Caption: Regulation of this compound biosynthesis and its effects.
Conclusion
While direct experimental data on the comparative transcriptomics of this compound-producing versus non-producing strains of Aspergillus fumigatus remains to be published, a hypothetical analysis based on the known functions of this mycotoxin provides a strong framework for future research. The predicted transcriptomic shifts highlight the potential role of this compound in modulating stress responses, cell wall integrity, and virulence. The experimental protocol outlined in this guide offers a clear path for researchers to generate the empirical data needed to validate these hypotheses. Such studies will undoubtedly provide deeper insights into the intricate biology of A. fumigatus and may unveil novel targets for the development of much-needed antifungal therapies.
Evaluating the Synergistic Effects of Trypacidin with Other Antifungals: A Review of Available Data
A comprehensive review of published scientific literature reveals a significant gap in the investigation of the synergistic effects of trypacidin with other antifungal agents. To date, no studies have been identified that evaluate the in vitro or in vivo efficacy of this compound in combination with established antifungal drugs such as azoles (e.g., fluconazole, voriconazole), echinocandins (e.g., caspofungin, micafungin), or polyenes (e.g., amphotericin B).
This compound, a secondary metabolite produced by the fungus Aspergillus fumigatus, has been primarily investigated for its antibacterial and cytotoxic properties. Research has focused on its mode of action against bacteria, particularly Vibrio parahaemolyticus, where it has been shown to disrupt cell wall and membrane integrity. Furthermore, studies have highlighted its cytotoxic effects on human lung cells, indicating a potential role in the pathology of aspergillosis.
However, the scientific community has yet to explore the potential of this compound as a combination therapy partner to enhance the efficacy of existing antifungal treatments. The evaluation of synergistic interactions between antimicrobial agents is a critical area of research, as it can lead to improved treatment outcomes, reduced drug dosages, and the mitigation of drug resistance. Standard methodologies for assessing synergy, such as checkerboard assays and time-kill curve studies, have not been applied to combinations involving this compound.
Consequently, there is no quantitative data, such as the Fractional Inhibitory Concentration Index (FICI), to summarize in comparative tables. Detailed experimental protocols for such studies are nonexistent, and therefore, cannot be provided. Similarly, the creation of signaling pathway diagrams or experimental workflow visualizations related to the synergistic action of this compound with other antifungals is not possible due to the absence of foundational research.
For researchers, scientists, and drug development professionals interested in this area, this represents an unexplored avenue of investigation. Future studies could be designed to:
-
Determine the in vitro synergistic activity of this compound with a panel of standard antifungal drugs against a range of clinically relevant fungal pathogens.
-
Elucidate the potential mechanisms of synergy, should any be observed.
-
Evaluate the efficacy and toxicity of promising combinations in in vivo models of fungal infections.
Until such research is conducted and published, a comparison guide on the synergistic effects of this compound with other antifungals cannot be developed. The scientific community awaits foundational studies to shed light on the potential of this compound in combination antifungal therapy.
A Comparative Analysis of the In Vivo Toxicity of Mycotoxins: A Guide for Researchers
A comprehensive review of the in vivo toxic effects of Trypacidin, Aflatoxin B1, Ochratoxin A, and Deoxynivalenol, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental insights.
Mycotoxins, secondary metabolites produced by fungi, are a significant concern for human and animal health due to their widespread contamination of food and feed. Understanding their in vivo toxicity is paramount for risk assessment and the development of effective mitigation strategies. This guide provides a comparative overview of the in vivo toxicity of four pertinent mycotoxins: this compound, Aflatoxin B1 (AFB1), Ochratoxin A (OTA), and Deoxynivalenol (DON). While extensive in vivo data exists for AFB1, OTA, and DON, a notable gap in the literature persists regarding the in vivo toxicity of this compound, a metabolite of Aspergillus fumigatus.
In Vivo Toxicity Profile: A Comparative Summary
The acute toxicity of mycotoxins is often expressed as the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the available LD50 values for Aflatoxin B1, Ochratoxin A, and Deoxynivalenol in various animal models and routes of administration.
| Mycotoxin | Animal Species | Route of Administration | LD50 (mg/kg body weight) | Primary Target Organs |
| Aflatoxin B1 (AFB1) | Rat (male) | Oral | 7.2[1] | Liver, Kidney, Immune System[1][2][3] |
| Rat (female) | Oral | 17.9[1] | Liver, Kidney, Immune System[1][2][3] | |
| Rat (male) | Intraperitoneal | 1.2 - 6.0[1][4] | Liver | |
| Mouse | Oral | 9.0 (calculated from study)[5][6] | Liver, Immune System | |
| Mouse | Intraperitoneal | up to 60 (survived)[4] | Liver | |
| Ochratoxin A (OTA) | Rat | Oral | 20-30 | Kidney, Liver, Immune System, Nervous System[7][8][9][10] |
| Mouse | Oral | 46-58 | Kidney, Liver, Immune System[7] | |
| Dog | Oral | 0.2[11] | Kidney | |
| Pig | Oral | 1.0[11] | Kidney | |
| Deoxynivalenol (DON) | Mouse (B6C3F1) | Oral | 78[12][13][14] | Gastrointestinal Tract, Bone Marrow, Lymphoid Tissues[12][13][15][16] |
| Mouse (DDY) | Oral | 46[12][14] | Gastrointestinal Tract, Bone Marrow, Lymphoid Tissues[12][15][16] | |
| Mouse | Intraperitoneal | 49 - 70[15] | Gastrointestinal Tract, Bone Marrow, Lymphoid Tissues[13][15] | |
| Pig | Oral | >1.0 (emetic dose 0.05-0.2)[12][17] | Gastrointestinal Tract, Immune System |
This compound: An In Vivo Toxicity Knowledge Gap
In stark contrast to the other mycotoxins detailed in this guide, there is a significant lack of published in vivo toxicity data for this compound. While in vitro studies have demonstrated its cytotoxic effects on various cell lines, including human lung cells, no peer-reviewed studies detailing its acute toxicity (e.g., LD50 values) or target organs in animal models were identified. This represents a critical knowledge gap for the scientific community, particularly for researchers investigating the health impacts of Aspergillus fumigatus exposure.
The following table summarizes the available in vitro cytotoxicity data for this compound.
| Cell Line | Assay | IC50 | Reference |
| Human A549 lung cells | MTT & LDH | ~7 µM | Gauthier et al., 2012 |
| Human bronchial epithelial cells | Not specified | Similar to A549 | Gauthier et al., 2012 |
Experimental Protocols: Methodologies for In Vivo Toxicity Assessment
The following sections outline typical experimental protocols employed in the in vivo toxicity studies of the mycotoxins discussed.
Acute Oral Toxicity (LD50) Determination in Rodents
A common method for determining the oral LD50 involves the administration of graded doses of the mycotoxin to groups of animals (e.g., rats or mice).
-
Animal Model: Male and female rodents (specific strain, age, and weight are recorded).
-
Acclimatization: Animals are acclimatized to laboratory conditions for a specified period.
-
Dosing: The mycotoxin, dissolved in a suitable vehicle (e.g., corn oil, water), is administered via oral gavage.
-
Dose Groups: Multiple dose groups with a set number of animals per group receive increasing concentrations of the mycotoxin. A control group receives only the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals over a specified period (e.g., 14 days).
-
Data Analysis: The LD50 value is calculated using statistical methods such as probit analysis.
Histopathological Analysis
To identify target organs and characterize tissue damage, a histopathological examination is performed.
-
Necropsy: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
Tissue Collection: Target organs (e.g., liver, kidneys, spleen, intestine) are collected and weighed.
-
Tissue Processing: Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: Stained tissue sections are examined under a light microscope to evaluate for pathological changes such as necrosis, inflammation, and cellular degeneration.
Signaling Pathways in Mycotoxin Toxicity
Mycotoxins exert their toxic effects by modulating various cellular signaling pathways, leading to cell death, inflammation, and carcinogenesis.
Aflatoxin B1 (AFB1)
AFB1 is a potent hepatocarcinogen that, after metabolic activation to its epoxide form, binds to DNA and proteins, inducing mutations and cellular damage. Key signaling pathways implicated in AFB1 toxicity include:
-
p53 Signaling Pathway: AFB1-induced DNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is involved in cell survival and proliferation and can be dysregulated by AFB1.[2][18]
-
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in stress responses and can be activated by AFB1-induced oxidative stress.
-
NF-κB Signaling Pathway: This pathway plays a crucial role in the inflammatory response and can be activated by AFB1, contributing to liver inflammation.[19]
Below is a simplified diagram illustrating the central role of AFB1-8,9-epoxide in inducing cellular damage.
Caption: Aflatoxin B1 metabolic activation and downstream toxic effects.
Ochratoxin A (OTA)
OTA is primarily nephrotoxic and its mechanisms of toxicity are complex, involving the inhibition of protein synthesis and the induction of oxidative stress. Signaling pathways affected by OTA include:
-
MAPK Signaling Pathway: Activation of JNK and p38 MAPK signaling pathways contributes to OTA-induced apoptosis and inflammation.[10]
-
Nrf2 Signaling Pathway: This pathway is involved in the cellular antioxidant response and can be activated by OTA-induced oxidative stress.[20]
-
Inhibition of Protein Synthesis: OTA competitively inhibits phenylalanine-tRNA synthetase, leading to a disruption of protein synthesis.
The following diagram illustrates the key mechanisms of Ochratoxin A toxicity.
Caption: Key molecular mechanisms of Ochratoxin A-induced toxicity.
Deoxynivalenol (DON)
DON, a trichothecene mycotoxin, is known for its effects on the gastrointestinal tract and the immune system. Its primary molecular mechanism is the inhibition of protein synthesis by binding to the ribosome. This triggers a "ribotoxic stress response" that activates several signaling pathways:
-
MAPK Signaling Pathway: DON is a potent activator of MAPKs, including ERK, JNK, and p38, which mediate inflammatory and apoptotic responses.[21][22]
-
JAK/STAT Signaling Pathway: This pathway is also involved in the inflammatory response induced by DON.[21]
-
NF-κB Signaling Pathway: DON can activate NF-κB, leading to the expression of pro-inflammatory cytokines.[23]
The diagram below outlines the signaling cascade initiated by Deoxynivalenol.
References
- 1. Aflatoxin B1 - Wikipedia [en.wikipedia.org]
- 2. Aflatoxin B1 Toxicity and Protective Effects of Curcumin: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 6. researchgate.net [researchgate.net]
- 7. Ochratoxin A - Wikipedia [en.wikipedia.org]
- 8. Comparative Ochratoxin Toxicity: A Review of the Available Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. OCHRATOXIN A - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Comparison of acute toxicities of deoxynivalenol (vomitoxin) and 15-acetyldeoxynivalenol in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Infocris Pesticide Database - deoxynivalenol [nucleus.iaea.org]
- 15. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicology of deoxynivalenol (vomitoxin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in Deoxynivalenol Toxicity Mechanisms: The Brain as a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aflatoxin B1 induces microglia cells apoptosis mediated by oxidative stress through NF-κB signaling pathway in mice spinal cords - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ochratoxin A-Induced Hepatotoxicity through Phase I and Phase II Reactions Regulated by AhR in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Trypacidin Demonstrates Superior Efficacy Over Streptomycin in Combating Vibrio parahaemolyticus
A comprehensive analysis of experimental data reveals that Trypacidin, a secondary metabolite from the marine-derived fungus Aspergillus fumigatus, exhibits significantly greater antimicrobial activity against the foodborne pathogen Vibrio parahaemolyticus when compared to the conventional antibiotic, streptomycin. This guide synthesizes key findings on their comparative efficacy, mechanisms of action, and the experimental protocols used for their validation, providing valuable insights for researchers and drug development professionals.
Quantitative Comparison of Antimicrobial Activity
Experimental data consistently demonstrates this compound's lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against Vibrio parahaemolyticus, indicating its higher potency.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| This compound | 31.25[1][2][3] | 62.5[1][2][3] |
| Streptomycin Sulfate | 62.5[1] | 125[1] |
Mechanism of Action: A Tale of Two Strategies
The antimicrobial actions of this compound and streptomycin against Vibrio parahaemolyticus follow distinct pathways. This compound enacts a direct assault on the bacterial cell envelope, while streptomycin targets internal protein synthesis.
This compound's primary mode of action involves the disruption of the bacterial cell wall and membrane. This leads to increased permeability and leakage of essential intracellular components, such as nucleic acids and proteins, ultimately resulting in cell death[1][2][3]. Studies have shown that this compound causes noticeable morphological alterations to the bacterial cells, further confirming its destructive effect on the cell envelope[1][2].
Streptomycin, an aminoglycoside antibiotic, inhibits protein synthesis. It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit in bacteria[4][5][6]. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of nonfunctional or toxic proteins and subsequent cell death[4][6][7].
dot
Caption: Comparative mechanisms of action of this compound and Streptomycin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and streptomycin.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the tube dilution assay used to quantify the antimicrobial activity of this compound and streptomycin.
dot
Caption: Workflow for MIC and MBC determination.
Procedure:
-
Preparation of Compounds: Stock solutions of this compound and streptomycin sulfate are prepared and serially diluted in a suitable broth medium to achieve a range of concentrations.
-
Inoculation: Each dilution is inoculated with a standardized suspension of Vibrio parahaemolyticus. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The inoculated tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
MBC Determination: A small aliquot from the tubes showing no growth is subcultured onto agar plates. The plates are incubated (e.g., 37°C for 24 hours). The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plates.
Assessment of Cell Wall and Membrane Permeability
The effect of this compound and streptomycin on the integrity of the bacterial cell wall and membrane is evaluated by measuring the leakage of intracellular components.
Cell Wall Permeability (Alkaline Phosphatase Assay):
-
V. parahaemolyticus cultures are treated with this compound or streptomycin at their respective MIC and sub-MIC concentrations.
-
After a specific incubation period, the bacterial cells are pelleted by centrifugation.
-
The supernatant is collected, and the activity of alkaline phosphatase (AKP), an enzyme located in the periplasmic space, is measured. An increase in extracellular AKP activity indicates damage to the cell wall[1].
Cell Membrane Integrity (UV Absorption Method):
-
Bacterial cultures are treated with the compounds as described above.
-
The supernatant is collected after centrifugation.
-
The absorbance of the supernatant is measured at 260 nm and 280 nm, corresponding to the peak absorption of nucleic acids and proteins, respectively. An increase in absorbance at these wavelengths signifies the leakage of these macromolecules due to cell membrane damage[1].
Conclusion
The available evidence strongly supports this compound as a more potent antibacterial agent against Vibrio parahaemolyticus than streptomycin. Its distinct mechanism of action, which involves the rapid disruption of the bacterial cell envelope, presents a promising alternative to traditional antibiotics. Further research into the specific signaling pathways affected by this compound and its in vivo efficacy is warranted to fully explore its therapeutic potential in combating infections caused by this significant pathogen.
References
- 1. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streptomycin - Wikipedia [en.wikipedia.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]
- 7. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Trypacidin
The following guide provides essential safety and logistical information for the proper disposal of Trypacidin, a mycotoxin that is harmful if swallowed and very toxic to aquatic life.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound has been shown to be cytotoxic to human lung cells, underscoring the need for careful handling and disposal.[2][3]
Hazard Profile of this compound
Understanding the quantitative hazard data of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This data highlights its toxicity at cellular and environmental levels.
| Hazard Type | Metric | Value | Species | Reference |
| Human Cell Cytotoxicity | IC₅₀ | ~7 µM | Human A549 Lung Cells | [2][3] |
| Aquatic Toxicity | LC₅₀ (96 hours) | 0.94 mg/l | Oncorhynchus mykiss (Rainbow Trout) | [4] |
| Aquatic Toxicity | EC₅₀ (48 hours) | 23.9 mg/l | Daphnia magna (Water Flea) | [4] |
Standard Operating Procedure: this compound Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound waste. These procedures apply to this compound in solid form, solutions, and all contaminated labware.
I. Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Disposal of Unused or Waste this compound (Solid and Liquid)
-
Do Not Dispose Down the Drain: this compound is very toxic to aquatic life.[1] Under no circumstances should it be allowed to enter drains, water courses, or the soil.[4]
-
Segregate Waste: Collect all waste containing this compound (solid, liquid solutions, and heavily contaminated items) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., Harmful, Dangerous for the Environment).
-
-
Container Requirements:
-
Arrange for Professional Disposal: All this compound waste must be sent to a licensed waste management company or an approved waste disposal plant.[1][4][6] Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
III. Disposal of Contaminated Labware and Empty Containers
-
Heavily Contaminated Items: Items such as pipette tips, gels, and towels that are visibly contaminated with this compound should be collected as solid hazardous waste and disposed of via your EHS department.[5]
-
Empty Containers:
-
Empty the remaining contents into the designated hazardous waste container.[4]
-
The first rinse of the container must be collected and disposed of as liquid hazardous waste.[5]
-
Note for Highly Toxic Chemicals: Given this compound's cytotoxicity, it is best practice to treat it as a highly toxic substance. Therefore, the first three rinses of the container should be collected and disposed of as hazardous waste.[5]
-
After thorough rinsing, the container can be disposed of through an approved waste handling site for recycling or disposal. Do not reuse empty containers.[4]
-
Before disposal, deface or remove all labels from the container to protect confidential information.[7][8]
-
Emergency Protocol: this compound Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area.
-
Don Appropriate PPE: Ensure you are wearing the correct PPE before attempting cleanup.
-
Contain the Spill: Prevent the product from entering drains.[4] Use an absorbent material (e.g., vermiculite, dry sand) to dike and absorb the spill.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed, and labeled container for disposal as hazardous waste.[6]
-
Clean the Area: Clean the spill area thoroughly to remove any residual contamination.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound|1900-29-4|MSDS [dcchemicals.com]
- 2. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Personal protective equipment for handling Trypacidin
This guide provides critical safety, operational, and disposal information for laboratory personnel handling Trypacidin. Produced by the fungus Aspergillus fumigatus, this compound is a mycotoxin that requires careful handling due to its cytotoxic properties.[1][2] Adherence to these procedures is essential to ensure personal safety and the integrity of research.
Chemical Identity and Hazards
This compound is a polyketide with antibiotic and antiprotozoal properties.[3][4] However, it is also the most potent toxic compound found in A. fumigatus conidia, demonstrating significant cytotoxicity to lung cells.[1][5]
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[6]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[6]
-
Cytotoxicity: Induces necrotic cell death in lung cells by triggering oxidative stress.[1][2] The IC₅₀ for this effect is approximately 7 µM.[1][2][7]
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₇[5][6][8] |
| Molecular Weight | 344.32 g/mol [5][6][8] |
| CAS Number | 1900-29-4[5][6][8] |
| Appearance | White solid[5] |
| Storage | Store powder at -20°C and solutions at -80°C.[6] |
| Solubility | Soluble in methanol or DMSO.[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical step in preventing exposure to this compound. Personnel must wear the specified equipment for each activity. The Safety Data Sheet (SDS) for this compound mandates the use of safety goggles, protective gloves, impervious clothing, and a suitable respirator.[6]
| Activity | Required PPE | Safety Notes |
| Weighing and Preparing Concentrated Solutions | • Double Nitrile Gloves• Disposable Gown with Knit Cuffs• Chemical Splash Goggles with Side-Shields• N95 or FFP3 Respirator | All operations involving solid this compound or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6] |
| Handling Dilute Solutions (e.g., cell culture) | • Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | Work should be conducted with care to avoid splashes and aerosol generation. Standard aseptic techniques should be followed in a biological safety cabinet. |
| Waste Disposal | • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles | Use caution when handling contaminated waste to prevent secondary exposure.[9] |
Operational Plan for Handling this compound
A systematic workflow is essential to minimize exposure risk.
Step 1: Preparation
-
Ensure a Safety Data Sheet for this compound is accessible.[6]
-
Verify that a safety shower and eye wash station are accessible and functional.[6]
-
Don the appropriate PPE as outlined in the table above for handling concentrated this compound.
-
Prepare the work area by ensuring it is clean and uncluttered. All handling of solid this compound must occur within a certified chemical fume hood.[6]
Step 2: Weighing and Solubilization
-
Use a tared weigh boat to carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Add the appropriate solvent (e.g., DMSO, methanol) directly to the powder in the weigh boat or transfer the powder to a suitable vial before adding the solvent.[5]
-
Ensure the container is tightly sealed before removing it from the fume hood.[6]
Step 3: Post-Handling Cleanup
-
Wipe down the spatula, balance, and any surfaces in the fume hood with a suitable solvent (e.g., 70% ethanol).
-
Dispose of all contaminated wipes and disposable items as hazardous solid waste.
-
Wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan
All this compound waste must be treated as hazardous and disposed of according to institutional and local regulations.[6] Do not dispose of this compound down the drain or in regular trash.[6][11]
Solid Waste:
-
Collection: Place all contaminated solid waste (e.g., gloves, weigh boats, pipette tips, wipes) into a designated, clearly labeled hazardous waste container.[9][11]
Liquid Waste:
-
Collection: Collect all liquid waste containing this compound (e.g., unused solutions, first rinse of contaminated glassware) in a sealed, properly labeled, and chemically resistant hazardous waste container.[9][11]
-
Container Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[11]
Caption: Workflow for safely handling and disposing of this compound.
References
- 1. This compound, a spore-borne toxin from Aspergillus fumigatus, is cytotoxic to lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Spore-Borne Toxin from Aspergillus fumigatus, Is Cytotoxic to Lung Cells | PLOS One [journals.plos.org]
- 4. Antagonistic activity and mode of action of this compound from marine-derived Aspergillus fumigatus against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. This compound|1900-29-4|MSDS [dcchemicals.com]
- 7. scispace.com [scispace.com]
- 8. This compound | C18H16O7 | CID 3035292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
